Dcuka
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
210692-58-3 |
|---|---|
Molecular Formula |
C23H15Cl2N3O3 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C23H15Cl2N3O3/c24-14-11-17(25)21-18(12-14)26-20(22(29)30)13-19(21)27-23(31)28(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,29,30)(H,26,27,31) |
InChI Key |
OJDVCDQJKKEPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dcuka
Disclaimer: Comprehensive searches of scientific literature and drug databases did not yield any information on a compound or drug named "Dcuka." The following guide is a template designed to illustrate the requested format and content structure. A hypothetical molecule, "Exemplarib," will be used as a placeholder to demonstrate the data presentation, experimental protocols, and visualizations requested. "Exemplarib" is a fictional tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).
Overview of Exemplarib
Exemplarib is a synthetic, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Dysregulation of EGFR signaling is a key driver in the pathogenesis of several human cancers, including non-small cell lung cancer and glioblastoma. Exemplarib is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of signal transduction leads to the inhibition of cell proliferation, survival, and metastasis in EGFR-dependent tumor models.
Mechanism of Action
The primary mechanism of action of Exemplarib is the reversible and competitive inhibition of ATP binding to the intracellular kinase domain of EGFR. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues within the C-terminal tail of the receptor.
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing Src homology 2 (SH2) domains, such as Grb2. The recruitment of these proteins initiates a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are crucial for promoting cell cycle progression, survival, and angiogenesis.
Exemplarib occupies the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues. This effectively blocks the initiation of the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in EGFR-addicted cancer cells.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of Exemplarib.
Quantitative Data
The inhibitory activity of Exemplarib has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Cell Line/Enzyme |
| IC₅₀ | 2.5 nM | Kinase Assay | Recombinant Human EGFR |
| Kᵢ | 1.8 nM | Biochemical Assay | Recombinant Human EGFR |
| EC₅₀ | 15.7 nM | Cell Proliferation | A431 (EGFR-overexpressing) |
| EC₅₀ | > 10 µM | Cell Proliferation | HCT116 (EGFR-low) |
Experimental Protocols
Western Blot for Phospho-EGFR Inhibition
This protocol details the methodology used to assess the inhibitory effect of Exemplarib on EGFR autophosphorylation in a cellular context.
4.1.1 Cell Culture and Treatment:
-
A431 cells are seeded in 6-well plates and grown to 80% confluency in DMEM supplemented with 10% FBS.
-
Cells are serum-starved for 12 hours prior to treatment.
-
Cells are pre-treated with varying concentrations of Exemplarib (0, 1, 5, 10, 50, 100 nM) for 2 hours.
-
Following pre-treatment, cells are stimulated with 100 ng/mL of human EGF for 10 minutes.
4.1.2 Lysate Preparation:
-
Cells are washed twice with ice-cold PBS.
-
Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein concentration is determined using a BCA assay.
4.1.3 SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (20 µg) are resolved on an 8% SDS-PAGE gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature with 5% BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against Phospho-EGFR (Tyr1068) and total EGFR.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of p-EGFR inhibition.
Conclusion
The provided data and methodologies illustrate that the hypothetical compound, Exemplarib, functions as a potent and selective inhibitor of EGFR. By competitively binding to the ATP pocket of the EGFR kinase domain, it effectively abrogates the activation of key downstream pro-survival and proliferative signaling pathways, such as the MAPK and PI3K-Akt pathways. The cellular and biochemical data support this mechanism, demonstrating nanomolar efficacy in both enzymatic and cellular assays. This targeted mode of action establishes Exemplarib as a representative model for a class of therapeutic agents developed for the treatment of EGFR-driven malignancies. Further research would focus on its in vivo efficacy, pharmacokinetic profile, and potential resistance mechanisms.
The Enigmatic Compound: 5,7-Dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid Remains Undiscovered in Scientific Literature
A comprehensive review of scientific databases and chemical literature reveals no specific records detailing the discovery, synthesis, or biological evaluation of 5,7-Dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid. Despite its complex and specific chemical name, this particular molecule does not appear in published research articles, patents, or chemical supplier catalogs.
While the core structure of quinoline and its derivatives are of significant interest in medicinal chemistry, the unique combination of a diphenyl carbamoyl amino group at the 4th position and a carboxylic acid at the 2nd position on a 5,7-dichloroquinoline scaffold has not been documented.
Researchers have extensively studied various substituted quinolines for a wide range of therapeutic applications. For instance, related compounds such as 4,7-dichloroquinoline serve as crucial intermediates in the synthesis of antimalarial drugs. Similarly, other quinoline-2-carboxylic acid derivatives have been investigated for their potential as inhibitors of enzymes like dihydroorotate dehydrogenase. However, the specific substitution pattern described for the target compound of this guide is not found within the available scientific data.
The absence of information suggests that 5,7-Dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be a theoretical molecule that has been conceptualized but not yet realized in a laboratory setting.
Given the lack of available data, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and visualizations related to its discovery and development. Further research and de novo synthesis would be required to elucidate the properties and potential applications of this specific chemical entity.
An In-depth Technical Guide to the Dcuka Compound: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dcuka, scientifically known as 5,7-dichloro-4-((diphenylcarbamoyl)amino)quinoline-2-carboxylic acid, is a novel small molecule that has garnered interest for its activity as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. As the primary metabolite of the related compound DCUK-OEt, this compound presents a promising avenue for the development of therapeutics targeting the GABAergic system, which is implicated in a wide range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the compound's structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the synthesis of key precursors and for the characterization of its modulatory effects on GABAA receptors are also presented, offering a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry.
Compound Structure and Properties
This compound is a quinoline carboxylic acid derivative with a diphenylcarbamoyl moiety at the 4-amino position. The presence of two chlorine atoms on the quinoline ring significantly influences its electronic and lipophilic properties.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid |
| Molecular Formula | C23H15Cl2N3O3 |
| Molecular Weight | 452.3 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O |
| InChI Key | OJDVCDQJKKEPIQ-UHFFFAOYSA-N |
| CAS Number | 210692-58-3 |
| Synonyms | This compound, V2234Y4RTS, UNII-V2234Y4RTS |
Biological Activity and Mechanism of Action
This compound functions as a positive allosteric modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] Unlike direct agonists that bind to the main GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex, enhancing the effect of GABA when it binds.[2] This modulation typically results in an increased frequency or duration of chloride ion channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
The related ester derivative, DCUK-OEt, has been shown to be a positive allosteric modulator of GABA currents at various GABAA receptor subtypes, including α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ.[3] this compound, as the primary metabolite of DCUK-OEt, also enhances submaximal GABA (EC10) currents in oocytes expressing α1β2γ2 GABAA receptors. Notably, DCUK-OEt exhibits approximately 10-fold greater potency in this regard.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| Ki | 6.6 μM | GABAA Receptor ([3H]muscimol displacement) | [4] |
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of a GABAA receptor and the proposed mechanism of action for this compound as a positive allosteric modulator.
Caption: GABAA receptor signaling and positive allosteric modulation by this compound.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a general workflow for the synthesis of this compound and its subsequent biological characterization.
Caption: General experimental workflow for this compound synthesis and biological evaluation.
Experimental Protocols
Synthesis of Key Precursors
4.1.1. Synthesis of 4,7-dichloroquinoline
This procedure is adapted from the synthesis of chloroquine, which shares the 4,7-dichloroquinoline core.[5]
Materials:
-
3-chloroaniline
-
Diethyl oxaloacetate
-
Acetic acid
-
Phosphorus oxychloride
Procedure:
-
React 3-chloroaniline with the diethyl ester of oxaloacetic acid in the presence of acetic acid to form the corresponding enamine.
-
Heat the enamine intermediate to approximately 250°C to induce heterocyclization, yielding the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid. A smaller amount of the 5-chloro isomer may also be formed and can be separated by crystallization from acetic acid.
-
Perform alkaline hydrolysis of the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.
-
Decarboxylate the resulting acid at high temperature to yield 7-chloro-4-hydroxyquinoline.
-
Treat the 7-chloro-4-hydroxyquinoline with phosphorus oxychloride to yield the final product, 4,7-dichloroquinoline.
4.1.2. Synthesis of Diphenylcarbamoyl Chloride [1][3]
Materials:
-
Diphenylamine
-
Phosgene
-
Benzene
-
Ethanol
Procedure:
-
Dissolve diphenylamine in benzene in a flask and cool the mixture in an ice bath.
-
Pass phosgene gas through the solution. The amount of phosgene added can be monitored by weighing the phosgene cylinder or the reaction flask. This step typically takes 3-4 hours.
-
Allow the reaction mixture to stand for 1-2 hours after the addition of phosgene.
-
Filter the precipitated diphenylamine hydrochloride.
-
Distill the benzene from the filtrate.
-
Pour the remaining material into ethanol and cool to precipitate the diphenylcarbamoyl chloride.
-
Filter the product and wash with a small amount of cold ethanol. The product can be recrystallized from ethanol if necessary and has a melting point of approximately 85°C.
GABAA Receptor Binding Assay ([3H]muscimol Displacement)
This protocol is a general method for determining the binding affinity of a test compound to the GABA binding site on the GABAA receptor.
Materials:
-
Rat brain membranes (prepared as described in the PDSP protocol)
-
[3H]muscimol
-
This compound (dissolved in 1.0% v/v DMSO)
-
Unlabeled GABA (for determining non-specific binding)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4, ice-cold)
-
Scintillation vials and cocktail
Procedure:
-
Prepare rat brain membranes according to the NIMH Psychoactive Drug Screening Program (PDSP) protocol.
-
On the day of the assay, thaw the prepared membranes and wash twice with binding buffer by centrifugation.
-
Resuspend the final pellet in fresh binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).
-
For total binding wells, add [3H]muscimol at a final concentration of 5 nM.
-
For non-specific binding wells, add [3H]muscimol (5 nM) and a high concentration of unlabeled GABA (e.g., 10 mM).
-
For competition wells, add [3H]muscimol (5 nM) and varying concentrations of this compound (e.g., from 0.05 nM to 10 μM).
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording in Xenopus Oocytes
This protocol describes the general procedure for expressing GABAA receptors in Xenopus oocytes and measuring the modulatory effect of this compound on GABA-induced currents using two-electrode voltage clamp.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
This compound
-
Two-electrode voltage clamp setup
-
Perfusion system
Procedure:
-
Prepare and inject Xenopus oocytes with the cRNAs for the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 to -80 mV.
-
Perfuse the oocyte with a submaximal concentration of GABA (e.g., EC10) to elicit a baseline current.
-
Co-apply the same concentration of GABA along with varying concentrations of this compound.
-
Measure the potentiation of the GABA-induced current in the presence of this compound.
-
Construct a concentration-response curve for the potentiation effect of this compound and determine the EC50 for potentiation.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not currently available in the public literature. However, studies on other quinoline carboxylic acid derivatives, such as ciprofloxacin, can provide some general insights. Ciprofloxacin, a fluoroquinolone antibiotic, has a serum half-life of about 4-6 hours, and a significant portion is excreted unchanged in the urine.[6] The pharmacokinetic profile of this compound would need to be determined experimentally to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential development as a therapeutic agent.
Conclusion
This compound is a promising positive allosteric modulator of GABAA receptors with a well-defined chemical structure and a known mechanism of action. This technical guide has summarized the available information on its properties and biological activity and provided detailed experimental protocols to facilitate further research. Future studies should focus on elucidating a complete synthesis pathway, conducting detailed electrophysiological characterization across various GABAA receptor subtypes to determine its selectivity profile, and performing comprehensive pharmacokinetic and in vivo efficacy studies to evaluate its therapeutic potential. The information presented herein serves as a solid foundation for scientists and researchers to advance the understanding and potential application of this intriguing compound.
References
- 1. prepchem.com [prepchem.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. Positive Allosteric Modulation of α5-GABAA Receptors Reverses Stress-Induced Alterations in Dopamine System Function and Prepulse Inhibition of Startle - PMC [pmc.ncbi.nlm.nih.gov]
Dcuka as a Potential GABAA Receptor Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dcuka (5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid) and its ethyl ester analog, DCUK-OEt, as potential positive allosteric modulators of the γ-aminobutyric acid type A (GABAa) receptor. This document collates the available quantitative data, details established experimental protocols relevant to the study of these compounds, and presents signaling pathways and experimental workflows through structured diagrams. The findings suggest that this compound and its derivatives represent a novel class of GABAa receptor modulators with distinct subunit selectivity, warranting further investigation for their therapeutic potential.
Introduction
The GABAa receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysfunction is implicated in numerous neurological and psychiatric disorders. The receptor's complex pentameric structure, arising from a diverse array of subunits (α, β, γ, δ, ε, θ, π, and ρ), offers a multitude of binding sites for various ligands, including allosteric modulators. These modulators, which bind to sites distinct from the GABA binding site, can enhance or inhibit the receptor's function, providing a sophisticated mechanism for fine-tuning neuronal activity.
This compound and its analog DCUK-OEt have emerged as novel aminoquinoline derivatives with the ability to positively modulate GABAa receptor function.[1] Unlike classical benzodiazepines, these compounds exhibit a unique pharmacological profile, suggesting a different binding site and mechanism of action. This guide synthesizes the current knowledge on this compound's interaction with the GABAa receptor, providing a technical foundation for further research and development.
Quantitative Data
The following tables summarize the key quantitative findings from radioligand binding assays and electrophysiological studies on this compound and DCUK-OEt.
Table 1: Radioligand Binding Affinity
This table presents the inhibitory constants (Ki) of this compound and DCUK-OEt for the displacement of [3H]muscimol from GABAa receptors in washed rat brain membranes. Neither compound showed efficacy in displacing [3H]flunitrazepam, indicating they do not bind to the benzodiazepine site.[1]
| Compound | Radioligand | Ki (μM) |
| This compound | [3H]muscimol | 6.6 |
| DCUK-OEt | [3H]muscimol | 1.7 |
Table 2: Potentiation of GABA-Evoked Currents
This table details the positive allosteric modulatory effects of DCUK-OEt on GABA-evoked currents in Xenopus oocytes expressing different GABAa receptor subunit combinations. The data represents the percent change in current in the presence of 0.3 μM DCUK-OEt on submaximal GABA (EC10) responses. Due to solubility limitations, full concentration-response curves for this compound were not determined. However, equi-effective concentrations suggest that DCUK-OEt is approximately 10-fold more potent than this compound (e.g., 0.3 μM DCUK-OEt produced a similar effect to 3 μM this compound on α1β2γ2 receptors).[1]
| GABAA Receptor Subunit Combination | Mean % Potentiation by 0.3 μM DCUK-OEt (± SEM) |
| α1β2γ2 | 135 ± 21 |
| α1β3γ2 | 105 ± 15 |
| α5β3γ2 | 88 ± 12 |
| α1β3δ | 125 ± 18 |
| α1β2 | Not significantly different from zero |
| α5β3 | Not significantly different from zero |
| α1β3 | Not significantly different from zero |
| α1β1γ2 | Not significantly different from zero |
| α1β2γ1 | Less potentiation (non-significant) |
| α4β3γ2 | No significant PAM effect |
| α4β3δ | No significant PAM effect |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the study of this compound and DCUK-OEt.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and DCUK-OEt to the GABAa receptor complex.
Materials:
-
Washed rat brain membranes
-
[3H]muscimol (for GABA site)
-
[3H]flunitrazepam (for benzodiazepine site)
-
This compound and DCUK-OEt
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.
-
Binding Reaction: In a 96-well plate, combine the washed brain membranes, the radioligand ([3H]muscimol or [3H]flunitrazepam) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor (this compound or DCUK-OEt).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the modulatory effects of this compound and DCUK-OEt on the function of specific GABAa receptor subunit combinations.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABAa receptor subunits (α, β, γ/δ)
-
GABA
-
This compound and DCUK-OEt
-
Recording solution (e.g., ND96)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Perfusion system
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Manually separate and defolliculate the oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABAa receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Drug Application:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10) to establish a control current amplitude.
-
Co-apply the same concentration of GABA with varying concentrations of this compound or DCUK-OEt.
-
Wash out the drugs and allow for recovery before subsequent applications.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator. Calculate the percent potentiation of the GABA response by the modulator.
Whole-Cell Voltage-Clamp in Brain Slices
Objective: To investigate the effects of this compound and DCUK-OEt on native GABAa receptors in a more physiologically relevant preparation. The primary study focused on the central amygdala.[1]
Materials:
-
Rat brain slices containing the central amygdala
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution (e.g., containing CsCl or Cs-gluconate to isolate chloride currents)
-
GABA
-
This compound and DCUK-OEt
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
Procedure:
-
Slice Preparation: Acutely prepare coronal brain slices (e.g., 300 µm thick) from a rat brain using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording:
-
Transfer a slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify neurons in the central amygdala using DIC optics.
-
Approach a neuron with a glass micropipette filled with internal solution and establish a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Measurement of Tonic and Phasic Currents:
-
Record baseline current to measure tonic GABAergic currents.
-
Apply GABA puffs or electrical stimulation to evoke phasic inhibitory postsynaptic currents (IPSCs).
-
-
Drug Application: Bath-apply this compound or DCUK-OEt and observe changes in both tonic and phasic GABAergic currents.
-
Data Analysis: Analyze the changes in holding current (tonic current) and the amplitude, frequency, and kinetics of IPSCs (phasic currents) before and after drug application.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing this compound's modulatory effects.
Caption: GABAa receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for characterizing this compound's effects on GABAa receptors.
Conclusion
This compound and its analog DCUK-OEt represent a promising new class of positive allosteric modulators of the GABAa receptor. The available data indicates a distinct pharmacological profile, including a binding site separate from the benzodiazepine site and a unique pattern of subunit selectivity. The preferential modulation of specific GABAa receptor isoforms suggests the potential for developing targeted therapeutics with improved side-effect profiles. Further research, including the determination of full dose-response relationships for this compound and in vivo studies, is warranted to fully elucidate the therapeutic potential of this novel compound. This technical guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of this compound as a GABAa receptor modulator.
References
Preliminary In-Vitro Studies of Novel Compounds: A Technical Guide
Disclaimer: The following technical guide provides a generalized framework for presenting preliminary in-vitro studies of a novel compound. A thorough search for "Dcuka" did not yield any specific published data. Therefore, this document serves as a template, illustrating the expected data presentation, experimental protocols, and visualizations for a compound at this stage of research, using hypothetical data and established methodologies.
Data Presentation
Quantitative data from preliminary in-vitro studies are summarized below. These tables are designed for clear comparison of the compound's activity across various assays and cell lines.
Table 1: Anti-proliferative Activity of Compound X
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 (Breast) | 1.5 ± 0.2 | 0.1 ± 0.02 |
| A549 (Lung) | 3.2 ± 0.4 | 0.3 ± 0.05 |
| U87 (Glioblastoma) | 0.8 ± 0.1 | 0.08 ± 0.01 |
| HEK293 (Normal) | > 50 | 2.5 ± 0.3 |
Table 2: Cytotoxicity Profile of Compound X
| Cell Line | Compound X CC50 (µM) | Selectivity Index (SI = CC50 / IC50) |
| MCF-7 | 25.5 ± 2.1 | 17.0 |
| A549 | 41.3 ± 3.5 | 12.9 |
| U87 | 15.8 ± 1.9 | 19.8 |
| HEK293 | > 100 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the test compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with the compound at various concentrations (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (Trypan Blue Exclusion)
The cytotoxic effect of the compound was assessed using the trypan blue exclusion assay, which distinguishes between viable and non-viable cells.[1]
-
Cell Treatment: Cells were treated with the compound at the same concentrations as the proliferation assay for 72 hours.
-
Cell Harvesting: Both adherent and floating cells were collected and centrifuged.
-
Staining: The cell pellet was resuspended in a small volume of media, and an aliquot was mixed with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer.
-
Data Analysis: The percentage of cytotoxicity was calculated, and the CC50 value was determined.
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows are provided below, generated using Graphviz (DOT language).
Caption: Hypothetical NF-κB signaling pathway.
Caption: Experimental workflow for MTT proliferation assay.
References
A Technical Guide to the Preclinical Evaluation of Novel Anticonvulsant Agents
Introduction
While the query for "Dcuka" as an anticonvulsant agent did not yield specific public-domain information—suggesting it may be a proprietary, preclinical compound, a misnomer, or otherwise not yet scientifically documented—this guide has been developed to serve its intended audience of researchers, scientists, and drug development professionals. It outlines the core preclinical evaluation pipeline for a hypothetical novel anticonvulsant agent, hereafter referred to as Compound X . This document provides a framework for the systematic assessment of a new chemical entity's potential as a treatment for epilepsy, complete with standardized experimental protocols, data presentation formats, and visualizations of key pathways and workflows.
The development of new antiseizure drugs (ASDs) is critical, as a significant portion of individuals with epilepsy do not achieve adequate seizure control with existing medications.[1] The preclinical screening process is foundational to identifying promising new therapeutic candidates. This process has historically relied on a few well-validated rodent seizure models that have successfully identified numerous clinically effective drugs.[2]
This guide will detail the established methodologies for in vivo screening, mechanism of action studies, and the underlying neurobiological pathways pertinent to the discovery of novel anticonvulsant agents.
Section 1: In Vivo Screening and Efficacy Assessment
The initial phase of evaluating Compound X involves assessing its anticonvulsant activity in established, clinically validated animal models of seizures.[2] The two most fundamental and widely used screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[1][2] These models represent generalized tonic-clonic seizures and generalized myoclonic/absence seizures, respectively.[2][3]
Data Presentation: Anticonvulsant Profile of Compound X
The efficacy of Compound X would be quantified by determining its median effective dose (ED50) in these models. This data is typically compared against a standard anticonvulsant drug.
Table 1: Anticonvulsant Efficacy of Compound X in Rodent Models
| Model | Species | Compound X ED50 (mg/kg, i.p.) | Standard Drug ED50 (mg/kg, i.p.) | Seizure Type Correlation |
| Maximal Electroshock (MES) | Mouse | [Example Value: 15.2] | Diazepam: 4.5 | Generalized Tonic-Clonic |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | [Example Value: 25.8] | Diazepam: 0.2 | Myoclonic, Absence |
Note: ED50 values are hypothetical examples for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings.
1.2.1 Maximal Electroshock (MES) Seizure Test
-
Objective: To identify agents effective against generalized tonic-clonic seizures.[2]
-
Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.[4][5]
-
Procedure:
-
Adult male mice (e.g., CF-1 strain) are administered Compound X or a vehicle control intraperitoneally (i.p.).[6]
-
At the predetermined time of peak effect (TPE) of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via the electrodes.[4]
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the extension of the hindlimbs at a 180-degree angle to the torso.[4]
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
The ED50, the dose that protects 50% of the animals, is calculated from data obtained at various doses.
-
1.2.2 Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Objective: To identify agents effective against myoclonic and absence seizures.[2][3]
-
Materials: Pentylenetetrazol (PTZ) solution.
-
Procedure:
-
Adult male mice are administered Compound X or a vehicle control (i.p.).
-
At the TPE, a dose of PTZ known to induce clonic seizures in 97-99% of untreated animals (CD99, e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[6][7][8]
-
Animals are placed in individual observation cages and monitored for 30 minutes.[6]
-
The endpoint is the presence or absence of a clonic seizure, defined as at least a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[6]
-
Protection is defined as the absence of this clonic seizure endpoint.
-
The ED50 is calculated from the dose-response data.
-
Visualization: Preclinical Screening Workflow
The following diagram illustrates the initial screening process for a novel anticonvulsant agent.
Section 2: Elucidation of Mechanism of Action (MoA)
Understanding how Compound X exerts its anticonvulsant effects is critical for its further development. The primary mechanisms of action for existing ASDs involve the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission/reduction of excitatory neurotransmission.[9][10]
Key Signaling Pathways in Epilepsy
Epilepsy is fundamentally a disorder of neuronal hyperexcitability, arising from an imbalance between excitatory and inhibitory forces in the brain.[11][12][13] The primary molecular targets for anticonvulsant drugs are often components of the GABAergic and glutamatergic systems, as well as voltage-gated ion channels.[9][14]
2.1.1 The GABAergic System
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[15][16] Many anticonvulsants work by enhancing GABA-mediated inhibition.
2.1.2 The Glutamatergic System
Glutamate is the primary excitatory neurotransmitter.[12][17] Excessive glutamatergic activity is a hallmark of seizure activity.[17][18][19] ASDs can act by blocking glutamate receptors (e.g., NMDA, AMPA) or by inhibiting glutamate release.[9][14][20]
Experimental Protocols for MoA
In vitro techniques are essential for dissecting the molecular mechanism of Compound X.
2.2.1 Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine if Compound X directly modulates the function of key voltage-gated or ligand-gated ion channels.
-
Preparation: Primary neuronal cultures or brain slices containing neurons of interest (e.g., hippocampal pyramidal neurons).[1]
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage-clamp or current-clamp recordings are used to measure ionic currents or membrane potential, respectively.
-
Specific currents (e.g., voltage-gated sodium currents, GABA-A receptor-mediated currents) are isolated using pharmacological blockers and specific voltage protocols.
-
Compound X is applied via perfusion, and changes in the amplitude, kinetics, or voltage-dependence of the isolated currents are measured to determine its effect.
-
2.2.2 Neurotransmitter Release Assay
-
Objective: To assess if Compound X modulates the release of GABA or glutamate from presynaptic terminals.
-
Preparation: Synaptosomes (isolated nerve terminals) prepared from rodent brain tissue.
-
Procedure:
-
Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]GABA or [3H]glutamate).
-
The preparation is washed to remove excess radiolabel.
-
Neurotransmitter release is stimulated by depolarization (e.g., with an elevated potassium concentration).
-
Compound X is added to the preparation before or during depolarization.
-
The amount of radiolabeled neurotransmitter released into the supernatant is measured by liquid scintillation counting.
-
A change in the amount of released neurotransmitter in the presence of Compound X indicates a modulatory effect on the release machinery.
-
Data Presentation: MoA Profile of Compound X
The results from MoA studies would be summarized to build a profile of the compound's activity.
Table 2: In Vitro Mechanistic Profile of Compound X
| Assay | Target | Effect | Potency (IC50/EC50) | Potential Mechanism |
| Patch Clamp | Voltage-Gated Na+ Channels | Inhibition of persistent current | [Example Value: 5.2 µM] | Reduces neuronal hyperexcitability |
| Patch Clamp | GABA-A Receptors | Positive Allosteric Modulation | [Example Value: 10.8 µM] | Enhances GABAergic inhibition |
| Release Assay | K+-evoked Glutamate Release | Inhibition | [Example Value: 8.9 µM] | Reduces excitatory transmission |
Note: Values are hypothetical examples for illustrative purposes.
This guide provides a foundational framework for the initial preclinical evaluation of a novel anticonvulsant agent, designated here as Compound X. By employing a systematic approach that begins with validated in vivo screening models and progresses to detailed in vitro mechanism of action studies, researchers can build a comprehensive profile of a compound's potential therapeutic utility. The combination of efficacy data from MES and scPTZ tests, along with a clear understanding of the underlying molecular targets and pathways, is essential for making informed decisions in the drug development process. The protocols, data structures, and pathway diagrams presented herein serve as a technical resource for scientists dedicated to the discovery of the next generation of therapies for epilepsy.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. m.youtube.com [m.youtube.com]
- 5. EX-PHARM– Bureau For Health And Education Status Upliftment, New Delhi [heb-nic.in]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ion channels and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. frontiersin.org [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Homeostatic plasticity - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. m.youtube.com [m.youtube.com]
- 17. scispace.com [scispace.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Lamotrigine - Wikipedia [en.wikipedia.org]
Exploring the Binding Affinity and Modulatory Effects of Dcuka on GABAA Receptor Subtypes
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and functional modulation of the novel compound, 5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid (Dcuka), on γ-aminobutyric acid type A (GABAA) receptor subtypes. The data presented herein is crucial for understanding the therapeutic potential of this compound and its derivatives in neurological disorders where GABAergic signaling is implicated.
Introduction to this compound and the GABAA Receptor
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[3][4] The receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ, δ), giving rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical localizations.[1][5] This heterogeneity offers the opportunity for the development of subtype-selective drugs with improved therapeutic profiles.
This compound is the primary metabolite of the ethyl ester derivative, DCUK-OEt.[6] Both compounds have been identified as novel positive allosteric modulators (PAMs) of GABAA receptors, enhancing the effect of GABA without directly activating the receptor themselves.[6][7] This guide details the binding affinity of this compound, its selectivity for different GABAA receptor subtypes, and the experimental methodologies used to elucidate these properties.
Quantitative Analysis of Binding Affinity
Radioligand binding assays were conducted to determine the affinity of this compound and its parent compound, DCUK-OEt, for the GABAA receptor complex using rat brain membranes. These experiments utilized [3H]muscimol, a GABAA agonist that binds to the GABA binding site, and [3H]flunitrazepam, a benzodiazepine that binds to the benzodiazepine site.
The results demonstrate that both this compound and DCUK-OEt displace [3H]muscimol, indicating interaction with the GABA binding site or an allosteric site that influences agonist binding.[6] However, neither compound showed significant displacement of [3H]flunitrazepam, suggesting they do not bind to the classical benzodiazepine site located at the α+/γ- subunit interface.[1][6]
| Compound | [3H]Muscimol Binding (Ki) | [3H]Flunitrazepam Binding (Ki) |
| DCUK-OEt | 1.7 ± 0.3 μM | >10 μM |
| This compound | 6.6 ± 1.9 μM | >10 μM |
| Table 1: Displacement of ligands binding to GABAA receptors by DCUK-OEt and this compound. Ki values represent the inhibitory constant and are reported as estimates from non-linear regression analysis. Data sourced from[6]. |
Subtype Selectivity and Functional Modulation
Electrophysiological studies using Xenopus laevis oocytes expressing specific GABAA receptor subunit combinations were performed to characterize the functional effects of these compounds. DCUK-OEt was shown to be a positive allosteric modulator of GABA-evoked currents, with its efficacy being dependent on the subunit composition of the receptor.
DCUK-OEt demonstrated significant potentiation of GABA currents in receptors containing α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ subunits.[6] Conversely, it had no significant PAM effect on αβ, α1β1γ2, α1β2γ1, α4β3γ2, or α4β3δ receptors.[6][7] The modulatory effect of DCUK-OEt on α1β2γ2 receptors was not blocked by the benzodiazepine antagonist flumazenil, further confirming a binding site distinct from the benzodiazepine site.[6]
| GABAA Receptor Subunit Combination | Potentiation of EC10 GABA response by 0.3 μM DCUK-OEt |
| α1β2γ2 | Significant |
| α1β3γ2 | Significant |
| α5β3γ2 | Significant |
| α1β3δ | Significant |
| αβ receptors | No significant effect |
| α1β1γ2 | No significant effect |
| α1β2γ1 | No significant effect |
| α4β3γ2 | No significant effect |
| α4β3δ | No significant effect |
| Table 2: Subtype selectivity of DCUK-OEt as a positive allosteric modulator of GABAA receptors. Data sourced from[6][7]. |
Proposed Binding Site
Computational docking studies were performed to predict the binding site of this compound and DCUK-OEt on the GABAA receptor. These simulations suggest a potential binding site at the interface between the α+ and β- subunits in the extracellular domain.[6][7] This is in contrast to benzodiazepines, which bind at the α+/γ- interface.[1][8]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and DCUK-OEt to the GABAA receptor.
Methodology:
-
Membrane Preparation: Rat brain membranes were prepared as described by the NIMH Psychoactive Drug Screening Program.[6]
-
Assay Conditions: The assays were performed in a solution containing Tris/citrate buffer.[8]
-
Radioligands: [3H]muscimol was used to label the GABA binding site, and [3H]flunitrazepam was used to label the benzodiazepine binding site.[6][8]
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compounds (this compound or DCUK-OEt).[8]
-
Separation and Counting: Bound and free radioligand were separated by filtration through glass-fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting.[8][9]
-
Data Analysis: Non-linear regression analysis was used to calculate the IC50 and subsequently the Ki values from the displacement curves.[6]
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
Objective: To functionally characterize the modulatory effects of DCUK-OEt on different GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Oocytes were harvested from Xenopus laevis frogs.[6]
-
cDNA Injection: Complementary DNAs (cDNAs) encoding various rat and human GABAA receptor subunits (α1, β1, β2, β3, γ1, γ2s, δ) were injected into the oocytes to express specific receptor subtypes.[6]
-
Electrophysiological Recording: Two-electrode voltage clamp was used to measure the ion currents flowing across the oocyte membrane in response to GABA application.
-
Drug Application: GABA, either alone or in combination with DCUK-OEt, was applied to the oocytes.
-
Data Analysis: The potentiation of the GABA-induced current by DCUK-OEt was calculated as the percentage increase in current amplitude in the presence of the compound compared to the current elicited by GABA alone.[6]
Visualizations
Signaling Pathway
GABAA Receptor Signaling Pathway modulated by this compound.
Experimental Workflow: Radioligand Binding Assay
Workflow for the Radioligand Binding Assay.
Experimental Workflow: Oocyte Electrophysiology
Workflow for Oocyte Electrophysiology Experiments.
Conclusion
This compound represents a novel class of GABAA receptor modulators with a distinct pharmacological profile. Its mechanism as a positive allosteric modulator, coupled with its unique subtype selectivity and a binding site separate from that of benzodiazepines, highlights its potential as a lead compound for the development of new therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the structure-activity relationships and in vivo efficacy of this compound and its analogues. This information is invaluable for researchers and drug development professionals aiming to design next-generation modulators of GABAergic neurotransmission for the treatment of various neurological and psychiatric disorders.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 6. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Therapeutic Potential of Dichloroacetate (DA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetate (DCA) is a small molecule that has been investigated for its therapeutic potential in a variety of diseases, most notably cancer and certain metabolic and neurodegenerative disorders. Early research suggests that DCA may exert its effects by modulating cellular metabolism, specifically by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). This guide provides a technical overview of the foundational preclinical and early clinical research on DCA, with a focus on its mechanism of action, quantitative outcomes from key studies, and the experimental protocols used to generate these findings.
Mechanism of Action: The PDK-PDH Axis
DCA's primary molecular target is pyruvate dehydrogenase kinase (PDK), an enzyme that negatively regulates the pyruvate dehydrogenase complex (PDC) through phosphorylation. By inhibiting PDK, DCA effectively maintains PDC in its active, dephosphorylated state. This action is crucial because PDC is a key gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.
In many cancer cells, a metabolic shift known as the Warburg effect occurs, where cells favor glycolysis for energy production even in the presence of oxygen. This metabolic phenotype is associated with the upregulation of PDK, which suppresses mitochondrial respiration. DCA's inhibition of PDK reverses this effect, promoting the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[1][2] This metabolic shift can lead to a decrease in lactate production, an increase in reactive oxygen species (ROS), and the induction of apoptosis in cancer cells.[1]
Signaling Pathway
The following diagram illustrates the core signaling pathway affected by Dichloroacetate.
Caption: Dichloroacetate (DCA) signaling pathway.
Quantitative Data from Preclinical and Early Clinical Studies
The following tables summarize key quantitative findings from early research on DCA in Amyotrophic Lateral Sclerosis (ALS) and Glioblastoma Multiforme (GBM).
Table 1: Preclinical Efficacy of DCA in a Rat Model of Amyotrophic Lateral Sclerosis (ALS)
| Parameter | Control Group (SOD1G93A rats) | DCA-Treated Group (SOD1G93A rats) | Outcome | Reference |
| Motor Neuron Degeneration | Baseline | Reduced | Oral DCA administration reduced motor neuron degeneration in the spinal cord. | [3] |
| Gliosis | Baseline | Reduced | Significant reduction in microglial and astrocytic gliosis. | [3] |
| Proliferative Rate of Aberrant Glial Cells | Baseline | Reduced | DCA exposure reduced the proliferative rate of neurotoxic aberrant glial cells. | [3] |
| Toxicity of Aberrant Glial Cells to Motor Neurons | Baseline | Decreased | DCA treatment decreased the toxicity of aberrant glial cells to motor neurons. | [3] |
Study Design Note: Symptomatic SOD1G93A rats were administered DCA orally at a dose of 100 mg/kg for 10 days.[3] In vitro experiments used a 5 mM concentration of DCA on aberrant glial cells.[3]
Table 2: Phase I Clinical Trial of DCA in Recurrent Glioblastoma Multiforme (GBM) and other Solid Tumors
| Parameter | Dose Level: 6.25 mg/kg BID (n=16) | Dose Level: 12.25 mg/kg BID (n=7) | Outcome | Reference |
| Dose-Limiting Toxicities (DLTs) | 1 patient (Grade 3 neuropathy and fatigue) | 3 patients (Grade 3 fatigue, nausea, vomiting, diarrhea) | The Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) were established at 6.25 mg/kg BID. | [2] |
| Most Common Grade 3 Adverse Events | Neuropathy (13%), Fatigue (17.4%) | Not specified at this dose level | Neuropathy and fatigue were the most significant side effects. | [2] |
Study Design Note: This was a Phase I, open-label, single-arm, dose-escalation study in patients with recurrent and/or metastatic solid tumors.[2]
Experimental Protocols
In Vitro Assessment of DCA's Effect on Cancer Cell Viability
Objective: To determine the cytotoxic effects of DCA on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Dichloroacetate (sodium salt)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
DCA Treatment: Prepare a stock solution of DCA in sterile water. On the day of treatment, prepare serial dilutions of DCA in complete DMEM to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 mM).
-
Remove the old media from the wells and add 100 µL of the DCA-containing media to the respective wells. Include a vehicle control (media without DCA).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the IC50 value.
In Vivo Assessment of DCA's Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of DCA in a mouse model of human cancer.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Matrigel
-
Dichloroacetate (sodium salt)
-
Sterile saline
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Harvest A549 cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into a control group and a DCA treatment group.
-
Administer DCA orally via gavage at a predetermined dose (e.g., 100 mg/kg/day) or provide it in the drinking water. The control group should receive the vehicle (e.g., sterile saline).
-
Continued Monitoring: Continue to monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the control and DCA-treated groups to assess the anti-tumor efficacy.
Experimental Workflow
The following diagram outlines a typical workflow for preclinical evaluation of Dichloroacetate.
Caption: Preclinical evaluation workflow for DCA.
Conclusion
Early research on Dichloroacetate has established its potential as a therapeutic agent by targeting a fundamental metabolic vulnerability in cancer cells and demonstrating neuroprotective effects in a model of ALS. The mechanism of action, centered on the inhibition of PDK and the subsequent reactivation of mitochondrial respiration, provides a strong rationale for its further investigation. The quantitative data from preclinical and early clinical studies, while preliminary, are encouraging and have paved the way for ongoing research to better define the safety and efficacy of DCA in various disease contexts. The experimental protocols outlined in this guide provide a framework for the continued exploration of DCA's therapeutic utility.
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccnm.edu [ccnm.edu]
- 3. Mitochondrial Modulation by Dichloroacetate Reduces Toxicity of Aberrant Glial Cells and Gliosis in the SOD1G93A Rat Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GABAA Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its complex pharmacology, arising from the existence of multiple subunit isoforms (e.g., α1-6, β1-3, γ1-3), makes it a key target for a wide range of therapeutic drugs, including sedatives, anxiolytics, and anticonvulsants.[1] Characterizing the binding affinity of novel compounds to the GABA-A receptor is a critical step in the drug discovery process. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, referred to herein as "Dcuka," for the GABA-A receptor.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki or Kd) of known ligands for the GABA-A receptor, providing a reference for comparison with experimental results for "this compound".
| Compound | Radioligand | Receptor Source | Binding Affinity (Ki/Kd) | Reference |
| GABA | [3H]Gzn-OG | Human GABA-A R(α1/β3/γ2) in HEK293T cells | 16.9 µM (Kd) | [2][3] |
| Gabazine | [3H]Gzn-OG | Human GABA-A R(α1/β3/γ2) in HEK293T cells | 214 nM (Kd) | [2][3] |
| DCUK-OEt | [3H]muscimol | Rat brain membranes | 1.7 µM (Ki) | [4] |
| This compound | [3H]muscimol | Rat brain membranes | 6.6 µM (Ki) | [4] |
| Diazepam | [3H]flumazenil | Human GABA-A R | 7.7 nM (Kd for [3H]flumazenil) | [1] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol describes a competitive binding assay to determine the affinity of "this compound" for the GABA-A receptor using [3H]muscimol, a known GABA-A receptor agonist, as the radioligand. The assay relies on the principle that the unlabeled test compound ("this compound") will compete with the radioligand for binding to the receptor in a concentration-dependent manner.
Materials and Reagents:
-
Rat brains
-
[3H]muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled GABA (for determining non-specific binding)
-
"this compound" (test compound)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail
-
Polypropylene tubes
-
Centrifuge capable of 140,000 x g
-
Homogenizer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Part A: Membrane Preparation [5]
-
Homogenize fresh or frozen rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize for two 10-second bursts.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.
-
Finally, resuspend the pellet in fresh Binding Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -70°C until use.
-
Thaw the prepared membranes and wash them twice with Binding Buffer by centrifuging at 140,000 x g for 30 minutes at 4°C. Resuspend the final pellet in Binding Buffer to a concentration of 0.1-0.2 mg/well.
-
Prepare serial dilutions of "this compound" (e.g., from 1 nM to 1 mM).
-
Set up the assay in triplicate in polypropylene tubes or a 96-well plate as follows:
-
Total Binding: [3H]muscimol (e.g., 5 nM final concentration) and Binding Buffer.
-
Non-specific Binding: [3H]muscimol and a high concentration of unlabeled GABA (e.g., 10 µM final concentration).
-
Competition: [3H]muscimol and varying concentrations of "this compound".
-
-
Add the membrane preparation (0.1-0.2 mg of protein) to each well. The final assay volume should be consistent (e.g., 200 µL).
-
Incubate the plate for 45 minutes at 4°C.
-
Terminate the binding reaction by rapid filtration through a 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
Part C: Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]muscimol as a function of the log concentration of "this compound".
-
Determine the IC50 value (the concentration of "this compound" that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for "this compound" using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Testing of Dcuka
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcuka is a novel small molecule identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system (CNS) and are validated targets for a wide range of therapeutics used to treat anxiety, epilepsy, and sleep disorders.[1] As a PAM, this compound enhances the effect of GABA, the endogenous ligand, leading to increased neuronal inhibition. This document provides a detailed experimental design for the in-vivo characterization of this compound, focusing on its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles.
Putative Signaling Pathway of this compound
This compound binds to an allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding event potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism of action is the basis for its potential therapeutic effects in CNS disorders characterized by neuronal hyperexcitability.
Caption: Putative signaling pathway of this compound as a GABA-A receptor positive allosteric modulator.
Experimental Workflow for In-Vivo Testing
The in-vivo testing of this compound will follow a staged approach, beginning with pharmacokinetic and tolerability studies, followed by pharmacodynamic and efficacy assessments in relevant animal models.
Caption: Staged in-vivo experimental workflow for the evaluation of this compound.
Experimental Protocols
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and to establish a relationship between this compound concentration and a pharmacodynamic marker of GABAA receptor engagement.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Dosing: Single intravenous (IV) and oral (PO) administration of this compound at a dose determined from in-vitro potency.
-
Sample Collection: Blood samples will be collected at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Brain tissue may also be collected at terminal time points.
-
Bioanalysis: this compound concentrations in plasma and brain homogenates will be quantified using a validated LC-MS/MS method.
-
Pharmacodynamic Marker: Target engagement can be assessed by measuring the potentiation of a sub-threshold dose of a GABAA agonist (e.g., muscimol) on locomotor activity or body temperature.
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) will be calculated using non-compartmental analysis. The relationship between plasma/brain concentration and the PD effect will be modeled.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Male and female CD-1 mice (n=3-5 per dose group).
-
Dosing: A dose-escalation study design will be used, starting with a dose significantly lower than the predicted efficacious dose. Doses will be escalated in subsequent cohorts until signs of toxicity are observed.
-
Parameters Monitored: Clinical signs of toxicity (e.g., sedation, ataxia, respiratory distress), body weight changes, and mortality will be recorded daily for 7-14 days.
-
Data Analysis: The MTD will be defined as the highest dose at which no severe adverse events are observed.
Efficacy in an Animal Model of Anxiety: The Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=10-15 per group).
-
Dosing: this compound will be administered orally at 3-4 dose levels (selected based on PK and MTD data) 30-60 minutes before testing. A vehicle control and a positive control (e.g., diazepam) will be included.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Data will be analyzed using a one-way ANOVA followed by a post-hoc test.
Efficacy in an Animal Model of Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizures
Objective: To assess the anticonvulsant properties of this compound.
Methodology:
-
Animal Model: Male FVB mice (n=10-15 per group).
-
Dosing: this compound will be administered orally at 3-4 dose levels 30-60 minutes before PTZ challenge. A vehicle control and a positive control (e.g., valproic acid) will be included.
-
Procedure: A sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.) will be administered. Mice will be observed for 30 minutes, and the latency to the first myoclonic jerk and the incidence and duration of generalized clonic-tonic seizures will be recorded.
-
Data Analysis: A significant increase in the latency to seizures and a decrease in the incidence and/or duration of seizures indicate anticonvulsant activity. Data will be analyzed using appropriate statistical tests (e.g., Log-rank test for latency, Fisher's exact test for incidence).
Data Presentation
All quantitative data from the in-vivo studies should be summarized in tables to facilitate comparison between treatment groups.
| Study | Animal Model | Treatment Group | Dose (mg/kg) | N | Key Efficacy Endpoint 1 (Mean ± SEM) | Key Efficacy Endpoint 2 (Mean ± SEM) | P-value vs. Vehicle |
| EPM | C57BL/6 Mice | Vehicle | - | 15 | Time in Open Arms (s) | Open Arm Entries | - |
| This compound | 1 | 15 | |||||
| This compound | 3 | 15 | |||||
| This compound | 10 | 15 | |||||
| Diazepam | 2 | 15 | |||||
| PTZ Seizure | FVB Mice | Vehicle | - | 15 | Latency to Seizure (s) | Seizure Incidence (%) | - |
| This compound | 1 | 15 | |||||
| This compound | 3 | 15 | |||||
| This compound | 10 | 15 | |||||
| Valproic Acid | 200 | 15 |
Conclusion
The proposed in-vivo experimental design provides a comprehensive framework for the preclinical evaluation of this compound. These studies will establish its pharmacokinetic profile, determine its therapeutic window, and provide proof-of-concept for its efficacy in relevant models of CNS disorders. The data generated will be crucial for the further development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3][4][5] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of tubulin assembly, induction of apoptosis, and cell cycle arrest.[1][6][7][8][9] This document provides detailed protocols for a panel of cell-based assays to screen and characterize the anticancer potential of novel quinoline derivatives, using "Dcuka" as a representative compound. The assays described herein are fundamental for determining cytotoxicity, evaluating the induction of apoptosis, and analyzing effects on the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data for the screening of this compound, our representative quinoline derivative, against various cancer cell lines. These values are illustrative and based on activities reported for other quinoline derivatives.[10][11][12][13][14][15]
Table 1: Cytotoxicity of this compound against various cancer cell lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 48 | 5.2 | 1.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 3.8 | 1.2 |
| PC-3 | Prostate Cancer | 48 | 7.5 | 2.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 6.1 | 2.1 |
| Caco-2 | Colorectal Adenocarcinoma | 48 | 4.5 | 1.5 |
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC/PI Assay)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 2.5 | 15.4 ± 1.2 | 5.2 ± 0.6 |
| This compound | 5.0 | 35.2 ± 2.5 | 12.8 ± 1.1 |
| This compound | 10.0 | 58.7 ± 3.1 | 25.4 ± 2.3 |
Table 3: Caspase-3/7 Activation by this compound in A549 Cells (Caspase-Glo® 3/7 Assay)
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Control | 0 | 1.0 |
| This compound | 2.5 | 2.8 ± 0.3 |
| This compound | 5.0 | 5.4 ± 0.6 |
| This compound | 10.0 | 9.7 ± 1.1 |
Table 4: Cell Cycle Analysis of A549 Cells Treated with this compound (Flow Cytometry)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 55.2 ± 2.8 | 25.1 ± 1.9 | 19.7 ± 1.5 |
| This compound | 2.5 | 58.1 ± 3.1 | 20.3 ± 1.7 | 21.6 ± 1.8 |
| This compound | 5.0 | 65.4 ± 3.5 | 15.2 ± 1.4 | 19.4 ± 1.6 |
| This compound | 10.0 | 72.8 ± 4.2 | 10.1 ± 1.1 | 17.1 ± 1.3 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2, Caco-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17][19]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[20][23]
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[24][25][26] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.[13]
Materials:
-
A549 cells
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed A549 cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold increase in caspase activity relative to the untreated control.[25]
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27][28][29] Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.[19][28]
Materials:
-
A549 cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Signaling Pathways
Quinoline derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2][6] The diagram below illustrates a simplified overview of some of these pathways.
This diagram illustrates that quinoline derivatives like this compound may inhibit pro-survival pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK.[2][31] They can also induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade.[10][31][32] Furthermore, these compounds can cause cell cycle arrest.[9][12][33]
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of Quinoline Derivatives and their Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. ijmphs.com [ijmphs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 24. tandfonline.com [tandfonline.com]
- 25. promega.com [promega.com]
- 26. ulab360.com [ulab360.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. cancer.wisc.edu [cancer.wisc.edu]
- 30. Flow Cytometry Protocol [sigmaaldrich.com]
- 31. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of DCUK-A in Electrophysiology Studies of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCUK-A and its ethyl ester derivative, DCUK-OEt, are novel positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. These compounds exhibit a distinct subtype selectivity, offering a valuable tool for the targeted investigation of specific GABA-A receptor functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of DCUK-A/DCUK-OEt in electrophysiological studies, enabling researchers to effectively characterize its modulatory effects on various GABA-A receptor subtypes.
DCUK-OEt acts as a PAM at α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ GABA-A receptors.[1] Notably, it does not produce a significant PAM effect on αβ, α1β1γ2, α1β2γ1, α4β3γ2, or α4β3δ receptors.[1] This selectivity provides a unique opportunity to dissect the physiological roles of different GABA-A receptor isoforms. The modulatory effect of DCUK-OEt is not blocked by the benzodiazepine antagonist flumazenil, indicating that it acts at a novel binding site, possibly at the α+/β- subunit interface.[1]
Data Presentation
The following table summarizes the quantitative data on the effects of DCUK-OEt on GABA-A receptor function, as determined by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes.
| GABA-A Receptor Subtype | DCUK-OEt Concentration (µM) | Effect on GABA-evoked Currents | Key Findings | Reference |
| α1β2γ2 | 1 | Potentiation of EC10 GABA currents | Significant positive allosteric modulation. | [1] |
| α1β3γ2 | 1 | Potentiation of EC10 GABA currents | Significant positive allosteric modulation. | [1] |
| α5β3γ2 | 1 | Potentiation of EC10 GABA currents | Significant positive allosteric modulation. | [1] |
| α1β3δ | 1 | Potentiation of EC10, EC60, and EC100 GABA currents | Potentiates both submaximal and maximal GABA responses. | [1] |
| αβ receptors | 1 | No significant effect | Lacks modulatory activity on receptors without a γ or δ subunit. | [1] |
| α1β1γ2 | 1 | No significant PAM effect | The β1 subunit appears to prevent modulation by DCUK-OEt. | [1] |
| α1β2γ1 | 1 | No significant PAM effect | Demonstrates γ subunit selectivity. | [1] |
| α4β3γ2 | 1 | No significant PAM effect | Demonstrates α subunit selectivity. | [1] |
| α4β3δ | 1 | No significant PAM effect | Demonstrates α subunit selectivity. | [1] |
| α1β2γ2 | 1 (in presence of 20 µM flumazenil) | Potentiation of EC10 GABA currents | The effect of DCUK-OEt is not blocked by the benzodiazepine antagonist flumazenil. | [1] |
Mandatory Visualizations
Caption: Signaling pathway of GABAA receptor modulation by DCUK-OEt.
Caption: Experimental workflow for characterizing DCUK-OEt using TEVC.
Caption: Subtype selectivity of DCUK-OEt on GABA-A receptors.
Experimental Protocols
Protocol 1: Characterization of DCUK-OEt Effects on Recombinant GABA-A Receptors in Xenopus laevis Oocytes using Two-Electrode Voltage Clamp (TEVC)
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Treat with collagenase (2 mg/mL in Ca2+-free OR2 solution) for 1-2 hours to defolliculate.
-
Manually separate oocytes and incubate in ND96 solution supplemented with penicillin and streptomycin.
-
Inject oocytes with 50 nL of a cRNA mixture containing the desired GABA-A receptor subunit cRNAs (typically at a ratio of 1:1:10 for α:β:γ/δ).
-
Incubate injected oocytes at 18°C for 2-5 days to allow for receptor expression.
2. Solutions:
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.
-
Recording Solution (Frog Ringer's Solution): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2.
-
GABA Stock Solution: Prepare a 1 M stock solution of GABA in water and store at -20°C. Dilute to the desired final concentrations in recording solution on the day of the experiment.
-
DCUK-OEt Stock Solution: Prepare a 10 mM stock solution of DCUK-OEt in dimethyl sulfoxide (DMSO). Store at -20°C. The final concentration of DMSO in the recording solution should not exceed 0.1%.
3. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10) until a stable current is recorded.
-
Co-apply the same concentration of GABA with the desired concentration of DCUK-OEt (e.g., 1 µM) and record the potentiated current.
-
To determine the effect on the GABA dose-response curve, apply a range of GABA concentrations in the absence and presence of DCUK-OEt.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Calculate the potentiation by DCUK-OEt as the percentage increase in current amplitude in the presence of the modulator compared to the control GABA response.
-
Fit GABA dose-response curves using a non-linear regression to determine the EC50 and Hill slope in the absence and presence of DCUK-OEt.
Protocol 2: Investigation of DCUK-OEt Effects on Tonic Currents in Brain Slices using Patch-Clamp Electrophysiology
1. Brain Slice Preparation:
-
Anesthetize an adult rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., central amygdala) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
2. Solutions:
-
aCSF Cutting Solution (example): 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 0.5 mM CaCl2, 7 mM MgCl2, 10 mM dextrose.
-
aCSF Recording Solution (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 10 mM dextrose.
-
Intracellular Solution (example): 135 mM CsCl, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM EGTA, pH 7.3 with CsOH.
-
Drug Solutions: Prepare stock solutions of DCUK-OEt and other pharmacological agents (e.g., gabazine) in DMSO and dilute to their final concentrations in aCSF on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Perform whole-cell patch-clamp recordings from neurons in the region of interest using borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Record a stable baseline holding current.
-
Bath-apply DCUK-OEt (e.g., 0.5 µM) and record the change in the holding current. An increase in the inward holding current is indicative of the potentiation of a tonic GABA-A receptor-mediated current.
-
To confirm that the change in holding current is mediated by GABA-A receptors, subsequently apply a GABA-A receptor antagonist such as gabazine (e.g., 100 µM) and observe the reduction in the holding current.
4. Data Analysis:
-
Measure the average holding current during a stable baseline period and in the presence of DCUK-OEt.
-
Calculate the change in holding current induced by DCUK-OEt.
-
Quantify the gabazine-sensitive tonic current in the presence of DCUK-OEt.
-
Analyze miniature inhibitory postsynaptic currents (mIPSCs) to determine if DCUK-OEt has effects on phasic inhibition.
References
Application Notes and Protocols for Dissolving Small Molecules in Cell Culture Experiments
Introduction
The effective delivery of small molecules to cells in culture is a critical step in drug discovery and life sciences research. The solubility of a compound significantly impacts its bioavailability and, consequently, the reliability and reproducibility of experimental results. This document provides a comprehensive protocol for dissolving small molecules, with a focus on preparing stock solutions for use in cell culture assays. While the specific compound "Dcuka" is not found in publicly available literature, the following general guidelines can be applied to novel or proprietary small molecules.
Data Presentation: Solvent and Storage Recommendations
Proper solvent selection and storage are paramount to maintaining the integrity of small molecules. The following table summarizes key quantitative data for commonly used solvents and general storage conditions.
| Parameter | Recommendation | Citation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3] |
| Alternative Solvents | Ethanol, Methanol, Propylene Glycol, Acetone | [3][4][5] |
| Maximum Final DMSO Concentration in Culture | < 0.5% (v/v), ideally < 0.1% (v/v) | [3][5][6] |
| Maximum Final Ethanol Concentration in Culture | < 0.1% (v/v) | [5] |
| Stock Solution Storage Temperature | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) | [6][7] |
| Freeze-Thaw Cycles | Minimize by aliquoting stock solutions | [6][7] |
| Sterilization | 0.2 µm microfilter | [6] |
Experimental Protocols
1. Protocol for Preparing a Small Molecule Stock Solution
This protocol outlines the steps for dissolving a small molecule, such as "this compound," to create a high-concentration stock solution.
Materials:
-
Small molecule (e.g., "this compound") in powder form
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Determine the Target Stock Concentration: Based on the desired final concentration in the cell culture and the maximum permissible solvent concentration (e.g., <0.1% DMSO), calculate the required stock solution concentration. For example, to achieve a final concentration of 10 µM in the culture with a 1:1000 dilution (0.1% DMSO), a 10 mM stock solution is required.
-
Weigh the Compound: Carefully weigh the required amount of the small molecule powder in a sterile microcentrifuge tube. For small quantities, it may be preferable to add the solvent directly to the manufacturer's vial.[6]
-
Add Solvent: Add the calculated volume of DMSO to the powder. Ensure the solvent comes into contact with all surfaces of the vial to dissolve any powder that may have coated the walls.[6]
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, brief warming in a 37°C water bath or sonication can be employed.[7]
-
-
Sterilization: If required, sterile filter the stock solution using a 0.2 µm syringe filter compatible with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[6]
2. Protocol for Preparing Working Solutions and Dosing Cells
This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
Prepared small molecule stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates or flasks
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Prepare Working Solution: Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.[7]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to the cell culture medium at the same final concentration as the test articles.
-
Dose the Cells: Remove the existing medium from the cells and replace it with the medium containing the small molecule or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Mandatory Visualizations
Caption: Experimental workflow for dissolving a small molecule and treating cells.
Caption: Hypothetical signaling pathway modulated by "this compound".
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. captivatebio.com [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
Application of Dcuka in High-Throughput Screening: Information Not Available
A comprehensive search for "Dcuka" and its applications in high-throughput screening (HTS) did not yield any relevant scientific information, experimental protocols, or quantitative data. The term "this compound" does not appear to be a recognized compound, protein, or technology within the context of drug discovery and high-throughput screening in the existing scientific literature.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations related to "this compound." The core requirements of the request, such as summarizing quantitative data, providing detailed experimental protocols, and creating diagrams for signaling pathways and workflows, cannot be fulfilled due to the absence of any foundational information on this topic.
It is possible that "this compound" may be a typographical error, a highly novel or proprietary term not yet in the public domain, or an internal code name. Researchers, scientists, and drug development professionals seeking information on a specific molecule or technology for high-throughput screening are encouraged to verify the nomenclature and search for peer-reviewed publications and established scientific databases.
For general information on high-throughput screening, a number of resources are available that describe the workflows, technologies, and data analysis methods used in the field. These include:
-
Assay Development and Optimization: The process of creating and refining robust and reliable assays suitable for automation and large-scale screening.
-
Compound Library Screening: The testing of large collections of chemical compounds to identify "hits" that modulate the activity of a biological target.
-
Data Analysis and Hit Validation: The statistical analysis of screening data to identify genuine hits and eliminate false positives, followed by secondary assays to confirm activity and determine potency and selectivity.
Should a corrected or alternative term for "this compound" be available, a new search can be initiated to provide the specific application notes and protocols as requested.
Application Notes and Protocols for the Study of GABAA Receptor Positive Allosteric Modulators
Introduction
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] These receptors are ligand-gated ion channels that, upon binding of GABA, open a channel permeable to chloride ions.[1][2] The resulting influx of chloride hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1][2]
Positive allosteric modulators (PAMs) are compounds that bind to the GABAA receptor at a site distinct from the GABA binding site (an allosteric site).[1][2] They do not activate the receptor on their own but enhance the effect of GABA, for instance, by increasing the channel's opening frequency or duration.[1] This potentiation of GABAergic inhibition is the mechanism of action for many clinically important drugs, including benzodiazepines, barbiturates, and neurosteroids, which are used to treat anxiety, epilepsy, and sleep disorders.[1][2] The study of GABAA receptor PAMs is a significant area of research for the development of new therapeutics with improved efficacy and side-effect profiles.
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of the GABAA receptor and the action of a positive allosteric modulator.
Experimental Workflow for PAM Discovery and Characterization
The identification and validation of novel GABAA receptor PAMs typically follow a multi-stage process, from initial high-throughput screening to detailed electrophysiological and in vivo analysis.
Methodologies and Protocols
High-Throughput Screening (HTS) Assays
HTS assays are essential for screening large compound libraries to identify initial "hits".[4][5] Fluorescence-based methods are commonly used due to their scalability and speed.[6]
Protocol: Fluorescence-Based Membrane Potential Assay
This protocol is adapted for a 384-well plate format using a fluorescent membrane potential-sensitive dye. These dyes change their fluorescence intensity in response to changes in membrane potential, such as the hyperpolarization caused by GABAA receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).[7][8]
-
Black, clear-bottom 384-well microplates.
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., HEPES-Buffered Physiological Saline).
-
GABA solution (at a concentration that elicits ~10-20% of the maximal response, EC10-EC20).
-
Test compounds dissolved in DMSO.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPRTETRA).[9]
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well) and incubate for 24-48 hours.[9]
-
Dye Loading: Prepare the dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate at 37°C for 30-60 minutes.[9]
-
Compound Addition: Prepare compound plates by diluting test compounds to the desired final concentration in assay buffer. The plate reader will transfer a small volume from the compound plate to the cell plate.
-
Incubation: Incubate the cells with the test compounds for a predefined period (e.g., 1-5 minutes) to allow for binding.[9]
-
GABA Addition and Measurement: The instrument adds the GABA EC10-EC20 solution to the wells while simultaneously recording the fluorescence signal. The signal is typically measured before and after GABA addition to determine the baseline and the response.
-
Data Analysis: The change in fluorescence upon GABA addition is measured. A positive allosteric modulator will cause a larger change in fluorescence in the presence of the compound compared to the vehicle control.
Data Presentation:
| Compound ID | Concentration (µM) | % Potentiation of GABA Response | Z'-factor |
| Cmpd-001 | 10 | 150 | 0.75 |
| Cmpd-002 | 10 | 12 | 0.75 |
| Diazepam | 1 | 250 | 0.75 |
| Vehicle | - | 0 | 0.75 |
Electrophysiology Assays
Electrophysiology is the gold standard for characterizing the functional effects of PAMs on ion channels.[3] It provides detailed information on potency, efficacy, and mechanism of action.
Protocol: Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems allow for higher throughput than traditional manual patch-clamping and are ideal for dose-response studies.[7][10]
Materials:
-
Cells stably expressing the GABAA receptor subtype of interest.
-
Automated patch-clamp system (e.g., PatchXpress, QPatch).
-
Internal solution (e.g., containing high Cl-).
-
External solution (e.g., HEPES-buffered saline).
-
GABA stock solution.
-
Test compound stock solutions.
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension according to the instrument's protocol.
-
System Setup: Prime the instrument with internal and external solutions and load the cell suspension.
-
Seal Formation: The system automatically establishes whole-cell patch-clamp configurations. Cells that do not meet quality control criteria (e.g., seal resistance > 1 GΩ) are discarded.
-
Experimental Protocol: A voltage-clamp protocol is applied (e.g., holding potential of -60 mV).[6]
-
GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to establish a baseline current response.[11]
-
Compound Application: Pre-incubate the cell with the test compound for 1-5 minutes, followed by co-application of the compound with the same concentration of GABA.[11]
-
Washout and Control: Wash out the test compound and re-apply GABA to check for recovery. A known PAM (e.g., zolpidem, diazepam) can be used as a positive control.[10][11]
-
Dose-Response: Repeat steps 5-6 with increasing concentrations of the test compound to generate a dose-response curve.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the modulator. Calculate the percent potentiation for each concentration. Fit the dose-response data to a logistic equation to determine the EC50 (potency) and Emax (efficacy).
Data Presentation:
| Compound | Subtype | EC50 (nM) | Emax (% Potentiation) |
| Cmpd-001 | α1β2γ2 | 150 | 210% |
| Cmpd-003 | α1β2γ2 | 850 | 120% |
| Diazepam | α1β2γ2 | 50 | 300% |
Radioligand Binding Assays
Binding assays are used to determine if a compound interacts directly with a specific site on the receptor complex and to measure its binding affinity (Ki).
Protocol: [3H]Flunitrazepam Binding Assay for Benzodiazepine Site PAMs
This assay measures the ability of a test compound to modulate the binding of a radiolabeled benzodiazepine ([3H]flunitrazepam) to the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Membrane preparations from cells expressing the GABAA receptor or from brain tissue (e.g., rat cortex).
-
[3H]Flunitrazepam (radioligand).
-
Binding buffer (e.g., Tris-HCl).
-
GABA solution.
-
Test compounds.
-
Unlabeled flunitrazepam or diazepam (for non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In test tubes, combine the membrane preparation, binding buffer, a fixed concentration of [3H]flunitrazepam (e.g., 1 nM), and varying concentrations of the test compound.
-
GABA Addition: Add a fixed concentration of GABA (e.g., 10 µM) to the tubes. PAMs typically increase the affinity of the benzodiazepine site for its ligands in the presence of GABA.[12]
-
Incubation: Incubate the mixture at 4°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of bound [3H]flunitrazepam. Data are analyzed to determine the IC50 of the test compound (concentration that inhibits 50% of specific binding), which can then be converted to a Ki value. An increase in [3H]flunitrazepam binding in the presence of the test compound indicates positive allosteric modulation.
Data Presentation:
| Compound | Binding Site | Ki (nM) | % Modulation of [3H]Flunitrazepam Binding at 1 µM |
| Cmpd-001 | BZD Site | 75 | +180% |
| Cmpd-004 | BZD Site | >10,000 | +5% |
| Diazepam | BZD Site | 15 | +250% |
Logical Relationship of Assays
The different experimental methodologies are employed in a cascading fashion, with each stage providing more detailed information and filtering the number of compounds under investigation.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized Dcuka
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcuka, with the IUPAC name 5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid, is a synthetic small molecule with potential applications in pharmaceutical research. The purity of synthesized this compound is critical for accurate in vitro and in vivo studies, as impurities can lead to misleading biological data and potential toxicity. These application notes provide detailed protocols for the purification of crude this compound using recrystallization and preparative High-Performance Liquid Chromatography (HPLC).
A plausible synthetic route for this compound involves a multi-step process, which can introduce various impurities. Understanding the potential impurities is key to developing an effective purification strategy.
Plausible Synthesis and Potential Impurities
A likely synthesis pathway for this compound could involve the following key steps:
-
Synthesis of the quinoline core: A substituted aniline undergoes a cyclization reaction, such as a Combes or Doebner-von Miller synthesis, to form the 5,7-dichloroquinoline-2-carboxylic acid backbone.
-
Introduction of the amino group: The quinoline core is then modified to introduce an amino group at the 4-position, yielding 4-amino-5,7-dichloroquinoline-2-carboxylic acid.
-
Urea linkage formation: The final step involves the reaction of the amino-quinoline intermediate with diphenylcarbamoyl chloride to form the urea linkage, resulting in the final this compound product.
Based on this synthetic route, potential impurities may include:
-
Unreacted starting materials: 4-amino-5,7-dichloroquinoline-2-carboxylic acid and diphenylcarbamoyl chloride.
-
By-products from the quinoline synthesis: Isomeric quinoline derivatives or incompletely cyclized intermediates.
-
Side-products from the urea formation: Diphenylamine (from the hydrolysis of diphenylcarbamoyl chloride) and other related urea derivatives.
-
Residual solvents and reagents: Solvents used in the reaction and purification steps.
Purification Strategies
Two primary methods are recommended for the purification of synthesized this compound: recrystallization and preparative HPLC. The choice of method will depend on the impurity profile and the desired final purity.
Data Presentation: Purification Outcomes
The following table summarizes the expected outcomes from the purification of crude this compound using the protocols detailed below.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Throughput |
| Recrystallization | 80-90% | >98% | 70-85% | High |
| Preparative HPLC | 80-90% | >99.5% | 85-95%[1] | Low to Medium |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the desired compound.[2][3][4] For this compound, a polar aprotic solvent is likely to be effective.
Materials:
-
Crude this compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Erlenmeyer flasks
-
Heating magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of hot DMF to ensure solubility. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of DMF and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove residual DMF and soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature below their melting point.
Protocol 2: Purification of this compound by Preparative HPLC
Preparative HPLC is a high-resolution technique suitable for isolating this compound from closely related impurities.[5][6]
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as a mixture of ACN and water with a small amount of formic acid to aid solubility. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A typical starting point would be a gradient of water with 0.1% FA (Mobile Phase A) and acetonitrile with 0.1% FA (Mobile Phase B).
-
Preparative HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A linear gradient from 30% to 90% B over 30 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at a wavelength determined from the analytical run (e.g., 254 nm).
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified this compound under high vacuum.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification and analysis of synthesized this compound.
Hypothetical Signaling Pathway for this compound as a Kinase Inhibitor
Many quinoline derivatives are known to be kinase inhibitors. While the specific target of this compound is not defined, the following diagram illustrates a generic signaling pathway that could be inhibited by a compound like this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 4. microbenotes.com [microbenotes.com]
- 5. agilent.com [agilent.com]
- 6. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dcuka Solubility for In-Vitro Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the solubility of Dcuka for reliable and reproducible in-vitro assay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on preliminary analysis, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. For working solutions, further dilution in your aqueous assay buffer or cell culture medium is necessary. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system to avoid toxicity.[1]
Q2: What is the maximum recommended final concentration of DMSO in my in-vitro assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, the tolerance of your specific cell line or assay system to DMSO should be determined empirically by running appropriate solvent controls. Some assays may be sensitive to concentrations as low as 0.1%.
Q3: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer. What should I do?
A3: Cloudiness or precipitation indicates that this compound is falling out of solution, which can be due to its low aqueous solubility. This phenomenon is common for hydrophobic compounds.[1][2] To address this, consider the troubleshooting steps outlined in the guide below, such as vortexing, warming, or using a lower final concentration of this compound.
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can be a useful technique to aid in the dissolution of this compound. However, it should be used with caution as excessive sonication can generate heat, potentially leading to compound degradation. Use short bursts of sonication in a water bath to control the temperature.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light if the compound is known to be light-sensitive. Before each use, thaw the aliquot completely and bring it to room temperature.
Troubleshooting Guide
Issue 1: this compound Precipitates in Aqueous Solution
Q: I've diluted my this compound stock solution into my cell culture medium, and I see a precipitate. How can I resolve this?
A: Precipitate formation upon dilution is a clear sign of poor aqueous solubility. Here are several strategies to troubleshoot this issue:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. The observed precipitation indicates you are exceeding the compound's solubility limit in the aqueous buffer.
-
Optimize the Dilution Method: Instead of a single large dilution step, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.
-
Pre-warm the Aqueous Buffer: Gently warming your cell culture medium or assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.[1]
-
Increase the Solvent Concentration (with caution): If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) might be necessary to keep this compound in solution. Always validate the solvent tolerance of your system.[1]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Q: I'm observing high variability in my assay results when using this compound. Could this be related to solubility?
A: Yes, poor solubility is a major cause of inconsistent results. When a compound is not fully dissolved, its effective concentration can vary between wells and experiments. Compound aggregation is a common issue that can lead to non-specific activity and unreliable data.[3][4]
-
Visual Inspection: Before use, always visually inspect your prepared this compound working solutions (both stock and final dilutions) for any signs of precipitation.
-
Consider Aggregation: At concentrations above its critical aggregation concentration (CAC), this compound may form soluble aggregates. These aggregates can interfere with assays, leading to false positives or negatives.[4][5] Including a small amount of a non-ionic detergent, like Triton X-100 (0.01%), in your assay buffer can sometimes help to mitigate the effects of aggregation, but compatibility with your specific assay must be verified.[4]
Issue 3: Low or No Observed Bioactivity
Q: this compound is not showing the expected activity in my assay. Could this be a solubility problem?
A: If this compound is not fully dissolved, the actual concentration of the monomeric, active compound available to interact with its target will be much lower than the nominal concentration, potentially leading to a perceived lack of activity.[5]
-
Confirm Solubilization: Ensure your stock solution is fully dissolved before making further dilutions.
-
Review Preparation Protocol: Revisit your dilution and preparation steps. Ensure that the stock solution is added to the aqueous buffer with vigorous mixing to promote dispersion.
-
Solubility Enhancement: For some experimental setups, the use of solubilizing agents or different formulation strategies may be necessary. These are advanced techniques and should be approached with a thorough understanding of their potential impact on the assay.
Data and Protocols
Quantitative Data
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) for a 500 g/mol MW | Notes |
| Water | < 0.1 | < 0.2 | Practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Insoluble in physiological buffers. |
| Ethanol | ~10 | ~20 | Moderately soluble. |
| DMSO | > 50 | > 100 | Highly soluble; recommended for stock solutions. |
| DMF | > 40 | > 80 | Highly soluble; use with caution due to higher toxicity. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.
Table 2: Recommended Maximum Final Solvent Concentrations in In-Vitro Assays
| Solvent | Recommended Max. Concentration | Cytotoxicity Considerations |
| DMSO | ≤ 0.5% | Generally well-tolerated by most cell lines up to 0.5%. Some sensitive cell lines may show effects at >0.1%. |
| Ethanol | ≤ 0.5% | Can induce cellular stress responses. Always run a vehicle control. |
| DMF | ≤ 0.1% | More toxic than DMSO or ethanol. Use is generally discouraged unless necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) if the stock solution will be used for cell culture.
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM solution of this compound (assuming a molecular weight of 500 g/mol ), weigh out 5 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: To facilitate dissolution, vortex the solution for 1-2 minutes. If the compound is still not fully dissolved, you can warm the solution in a 37°C water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in in-vitro assays.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 3. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dcuka Synthesis
Welcome to the technical support center for the synthesis of Dcuka. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of Crude this compound Product
Q1: My final reaction step is showing a very low yield (<30%) of the crude this compound product. What are the potential causes and how can I improve it?
A1: Low yields in the final Suzuki coupling step to form this compound can be attributed to several factors. The most common issues are related to catalyst activity, reaction conditions, and reagent quality.
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and impurities. Ensure all solvents are thoroughly de-gassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality: The boronic acid derivative can degrade upon storage. It is recommended to use freshly opened or properly stored boronic acid. The quality of the base is also critical; ensure it is anhydrous.
-
Reaction Temperature: The optimal temperature for this coupling is typically between 80-100 °C. Lower temperatures can lead to incomplete reactions, while higher temperatures may cause degradation of the product or catalyst.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Use a Schlenk line or a glovebox for the reaction setup. Purge the reaction vessel and solvents with an inert gas for at least 30 minutes before adding the catalyst.
-
Test Reagent Quality: Run a small-scale control reaction with a fresh batch of boronic acid and base.
-
Optimize Temperature: Screen a range of temperatures (e.g., 80°C, 90°C, 100°C) to find the optimal condition for your specific setup.
Issue 2: Presence of a Major Impurity (Impurity-A) in the Final Product
Q2: After purification by column chromatography, I still observe a significant peak corresponding to Impurity-A (a homo-coupling byproduct) in my HPLC analysis. How can I minimize its formation and improve purification?
A2: Impurity-A is a common byproduct in Suzuki coupling reactions, arising from the self-coupling of the boronic acid starting material. Its formation is often promoted by the presence of oxygen.
Minimizing Formation:
-
Strict Anaerobic Conditions: As with improving yield, ensuring a thoroughly de-gassed reaction mixture is the most effective way to prevent the formation of this byproduct.
-
Order of Addition: Add the palladium catalyst to the reaction mixture just before heating.
Improving Purification:
-
Solvent System Optimization: The polarity of Impurity-A is very close to that of this compound, making separation difficult. A shallow gradient in your column chromatography can improve resolution.
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be an effective method to remove this impurity.
Quantitative Data Summary:
| Parameter | Standard Protocol Yield (%) | Optimized Protocol Yield (%) | Purity by HPLC (%) - Standard | Purity by HPLC (%) - Optimized |
| This compound | 45 | 85 | 90.5 | 99.2 |
| Impurity-A | 8.2 | <0.5 | - | - |
| Other Impurities | 1.3 | 0.3 | - | - |
Frequently Asked Questions (FAQs)
Q3: What is the optimal storage condition for this compound?
A3: this compound is sensitive to light and oxidation. For long-term storage, it should be stored as a solid in an amber vial under an inert atmosphere at -20°C. For short-term storage, a solution in anhydrous, de-gassed DMSO can be kept at -20°C for up to two weeks.
Q4: Can I use a different palladium catalyst for the final synthesis step?
A4: While several palladium catalysts can be used for Suzuki couplings, the recommended catalyst, Pd(dppf)Cl2, has been extensively optimized for this reaction to maximize yield and minimize byproducts. Using other catalysts may require re-optimization of the reaction conditions, including the choice of base, solvent, and temperature.
Q5: My purified this compound is showing a gradual color change from white to pale yellow. Is this a sign of degradation?
A5: Yes, a color change to pale yellow is often an indication of minor degradation, likely due to oxidation. It is crucial to handle and store the purified this compound under an inert atmosphere and protected from light. For experimental use, it is recommended to use freshly purified material or material that has been stored correctly and shows no color change.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
Methodology:
-
To a 100 mL Schlenk flask, add the aryl halide precursor (1.0 eq), the boronic acid derivative (1.2 eq), and potassium carbonate (2.5 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add de-gassed 1,4-dioxane and water (4:1 ratio, 20 mL).
-
Bubble argon through the stirred suspension for 30 minutes.
-
Add Pd(dppf)Cl2 (0.02 eq) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
Methodology:
-
Prepare a silica gel slurry in hexane and pack the column.
-
Dissolve the crude this compound product in a minimal amount of dichloromethane.
-
Load the dissolved product onto the column.
-
Elute the column using a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 25% over 30 column volumes).
-
Collect fractions and monitor by TLC (Thin Layer Chromatography).
-
Combine the fractions containing the pure this compound product and evaporate the solvent to yield a white solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis issues.
Caption: Hypothetical signaling pathway activated by this compound.
How to improve the stability of Dcuka in solution
Welcome to the technical support center for Dcuka. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the stability of this compound in your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a small molecule that is susceptible to several stability issues in solution. The primary concerns are its low aqueous solubility, vulnerability to hydrolysis (especially at neutral and alkaline pH), and oxidation when exposed to air and light. These factors can lead to precipitation, degradation, and a subsequent loss of compound activity.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its low water solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1] For final experimental concentrations, this stock solution should be diluted into the aqueous buffer of choice. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other off-target effects.
Q3: How should I store this compound solutions?
A3: Both the solid compound and stock solutions should be stored at -20°C or lower, protected from light. For stock solutions in DMSO or ethanol, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. When preparing aqueous working solutions, they should be made fresh for each experiment and used promptly.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution
Precipitation of this compound from your experimental solution can lead to inaccurate concentration and unreliable results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | - Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it remains within the tolerance limits of your assay.[1] - Consider the use of solubility-enhancing excipients such as cyclodextrins.[2] - Adjust the pH of the buffer to a more acidic range (e.g., pH 5.0-6.5), as this compound exhibits higher solubility at lower pH. |
| Concentration Exceeds Solubility Limit | - Lower the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. |
| Temperature Effects | - Ensure the solution is maintained at a constant, appropriate temperature. Some compounds are less soluble at lower temperatures. If your experiment allows, gentle warming may help. |
Issue 2: Loss of this compound Activity Over Time
A gradual or rapid decrease in the expected biological activity of this compound can indicate degradation of the compound in your solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis | - Prepare solutions in a buffer with a slightly acidic pH (e.g., pH 6.0) to minimize hydrolysis.[3] - Avoid prolonged storage of aqueous solutions; prepare them fresh before each experiment. |
| Oxidation | - Degas your aqueous buffers to remove dissolved oxygen before preparing the this compound solution. - Consider adding antioxidants, such as ascorbic acid or EDTA (a chelating agent that removes metal ions that can catalyze oxidation), to your solution.[4][5] - Protect the solution from light by using amber vials or covering the container with aluminum foil.[5] |
| Adsorption to Labware | - Use low-adhesion microplates and centrifuge tubes. - Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may be necessary in sensitive assays. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, for 1 ml of a 10 mM solution, weigh out the equivalent of 10 µmoles of this compound.
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Transfer the weighed this compound to a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of this compound Solubility in Aqueous Buffer
This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Create a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add a small, consistent volume (e.g., 1-2 µL) of each concentration of the this compound stock solution to the corresponding wells of the buffer-containing plate. Ensure the final DMSO concentration is consistent across all wells.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The concentration at which a significant increase in turbidity is observed indicates the approximate kinetic solubility limit of this compound in that buffer.
Visual Guides
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of quinoline derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative shows potent activity in my primary assay, but I'm concerned about its specificity. What are the most common off-target effects of quinoline derivatives?
A1: Quinoline derivatives are known to have several common off-target liabilities that can confound experimental results. The planar aromatic structure of the quinoline core is a key contributor to some of these effects. The most frequently observed off-target activities include:
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DNA Intercalation: The planar nature of the quinoline ring system allows these molecules to insert themselves between the base pairs of DNA. This can lead to disruption of DNA replication and transcription, ultimately causing cytotoxicity that is independent of the intended target.
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hERG Channel Inhibition: Many quinoline derivatives have been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1][2] Inhibition of this channel can prolong the QT interval in the heart, leading to potentially fatal cardiac arrhythmias.[3][4] This is a significant concern in drug development and can manifest as cardiovascular toxicity in preclinical animal models.
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Broad-Spectrum Kinase Inhibition: While many quinoline derivatives are designed as kinase inhibitors, they can often inhibit multiple kinases beyond the intended target.[5][6] This lack of selectivity can lead to complex and difficult-to-interpret phenotypes, as multiple signaling pathways may be affected simultaneously.[4][7]
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General Cytotoxicity: As a result of the above mechanisms or other, less-defined interactions, quinoline derivatives can exhibit broad cytotoxicity against a range of cell lines, including non-cancerous cells.[8]
Q2: I am observing significant cytotoxicity in my cell-based assays across multiple cell lines, even in those not expressing my target protein. How can I determine if this is an off-target effect?
A2: Differentiating on-target from off-target cytotoxicity is a critical step. Here’s a troubleshooting workflow you can follow:
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Target Expression Analysis: Confirm that your target is expressed in the sensitive cell lines and not in the resistant ones. If a cell line lacking the target is still sensitive to your compound, it strongly suggests an off-target effect.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing your target protein. If the cytotoxicity is on-target, increased levels of the target may require higher concentrations of your compound to achieve the same cytotoxic effect.
-
Structural Analogs: Synthesize or obtain a structurally related analog of your quinoline derivative that is inactive against your primary target but shares similar physicochemical properties. If this inactive analog retains its cytotoxic activity, it points towards an off-target mechanism.
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Assays for Common Off-Target Mechanisms: Proactively test for common quinoline-related off-target effects like DNA intercalation and hERG channel inhibition using the protocols outlined in this guide.
Troubleshooting Guides
Problem 1: Suspected DNA Intercalation Leading to Non-Specific Cytotoxicity
Symptoms:
-
Your quinoline derivative shows cytotoxicity in rapidly dividing cells, regardless of the expression level of your intended target.
-
The compound induces markers of DNA damage response (e.g., phosphorylation of H2A.X).
-
Structure-activity relationship (SAR) is difficult to establish, with many planar aromatic derivatives showing similar cytotoxic profiles.
Troubleshooting Steps:
-
Assess DNA Intercalation Potential: Perform a DNA viscometry or plasmid unwinding assay to directly measure the interaction of your compound with DNA. An increase in DNA viscosity or a change in plasmid DNA topology are indicative of intercalation.[9][10]
-
Compare with Known Intercalators: Use a known DNA intercalator (e.g., doxorubicin, ethidium bromide) as a positive control in your cytotoxicity and DNA binding assays to benchmark the activity of your compound.
-
Modify the Chemical Structure: To reduce intercalation, try to disrupt the planarity of the quinoline scaffold. Introducing bulky, non-planar substituents can sterically hinder the insertion of the molecule between DNA base pairs.
Problem 2: Potential for hERG Channel Inhibition
Symptoms:
-
You observe cardiovascular-related side effects in your in vivo animal studies (e.g., changes in ECG, sudden death).
-
Your compound has a basic nitrogen atom and is lipophilic, characteristics common to many hERG inhibitors.[8]
Troubleshooting Steps:
-
In Vitro hERG Assay: The most direct way to assess hERG liability is through a patch-clamp electrophysiology assay using cells stably expressing the hERG channel (e.g., HEK293 cells).[1][3][11] This will determine the IC50 value for hERG inhibition.
-
Structure-Activity Relationship (SAR) for hERG: If hERG inhibition is confirmed, explore modifications to your quinoline derivative to mitigate this effect. Strategies include:
-
Reducing the basicity of nitrogen atoms.
-
Decreasing the overall lipophilicity of the molecule.
-
Introducing polar functional groups.
-
-
Consult Public Databases: Check databases of known hERG inhibitors to see if scaffolds similar to yours have been previously identified as problematic.
Quantitative Data Summary
The following tables summarize quantitative data for off-target effects of selected quinoline derivatives.
Table 1: hERG Inhibition by Quinoline Derivatives
| Compound | Primary Target | hERG IC50 (µM) | Reference |
| Quinidine | Sodium Channel | 0.41 | [4] |
| GSK583 | RIP2 Kinase | >10 | [1] |
| Compound 7 (GSK) | RIP2 Kinase | 14 | [1] |
| Crizotinib | ALK/MET | Not specified | [4] |
Table 2: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | Cell Type | Cytotoxicity IC50 (µM) | Reference |
| SO-3-3 | MCF-7 | Breast Cancer | ~10 | [8] |
| SO-3-3 | MDA-MB-231 | Breast Cancer | ~15 | [8] |
| SO-3-3 | 184A1 | Normal Breast | >50 | [8] |
| SO-22 | MCF-7 | Breast Cancer | ~8 | [8] |
| SO-22 | MDA-MB-231 | Breast Cancer | ~12 | [8] |
| SO-22 | 184A1 | Normal Breast | ~40 | [8] |
| MC-5-2 | MCF-7 | Breast Cancer | ~5 | [8] |
| MC-5-2 | MDA-MB-231 | Breast Cancer | ~7 | [8] |
| MC-5-2 | 184A1 | Normal Breast | ~30 | [8] |
| 91b1 | A549 | Lung Cancer | ~2.5 | [12] |
| 91b1 | HCT116 | Colon Cancer | ~3 | [12] |
| 91b1 | BEAS-2B | Normal Lung | >10 | [12] |
Key Experimental Protocols
Protocol 1: DNA Viscometry Assay for Intercalation
This protocol provides a method to determine if a small molecule binds to DNA via intercalation by measuring the change in the viscosity of a DNA solution.[9]
Materials:
-
Semi-micro capillary viscometer
-
Constant-temperature water bath (25°C)
-
Sonicated calf thymus DNA (0.5 to 2.5 mM base pairs in buffer)
-
Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
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Quinoline derivative stock solution (in a compatible solvent)
-
Stopwatch
Procedure:
-
Viscometer Preparation: Clean the viscometer thoroughly and dry it before use.
-
Buffer Flow Time: Add 1 mL of buffer to the viscometer, equilibrate to 25°C for 5 minutes, and measure the flow time. Repeat until measurements are consistent (±0.5 sec).
-
DNA Solution Flow Time: Prepare a DNA solution at the desired concentration. Add 1 mL to the viscometer, equilibrate, and measure the flow time.
-
Ligand Titration: Add a small aliquot (1-2 µL) of the quinoline derivative stock solution to the DNA in the viscometer. Mix gently. Equilibrate for 5 minutes and measure the flow time.
-
Repeat Titration: Continue adding aliquots of the compound to generate a range of ligand-to-DNA ratios and measure the flow time at each concentration.
-
Data Analysis: Calculate the relative specific viscosity at each concentration. An increase in relative specific viscosity with increasing compound concentration is indicative of DNA intercalation.
Protocol 2: Manual Patch-Clamp Assay for hERG Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of a compound on the hERG potassium channel.[3][11][13]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2
-
Quinoline derivative stock solution and dilution series
Procedure:
-
Cell Preparation: Plate the hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Form a high-resistance seal (>1 GΩ) between the pipette and a cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol and Baseline Recording: Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the characteristic tail current. Record stable baseline currents for several minutes.
-
Compound Application: Perfuse the cell with the external solution containing the lowest concentration of the quinoline derivative.
-
Record Inhibition: Record the hERG current until a steady-state inhibition is reached.
-
Concentration-Response: Wash out the compound and then apply increasing concentrations of the derivative, recording the steady-state inhibition at each concentration.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the compound concentration to determine the IC50 value.
Visualizations
References
- 1. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dnagenotek.com [dnagenotek.com]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Addressing poor bioavailability of Dcuka in animal models
Disclaimer: The compound "Dcuka" is a fictional name used for illustrative purposes. The following guide is based on established scientific principles for addressing poor bioavailability of investigational drugs in animal models.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor bioavailability of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it crucial in preclinical animal studies?
Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation in an unchanged form and is therefore available to have a therapeutic effect.[1] In preclinical animal studies, establishing adequate bioavailability is critical to ensure that the animal is exposed to sufficient levels of the drug to accurately assess its efficacy, toxicology, and pharmacokinetic profile.[2][3] Without this, experimental readouts can be misleading, potentially causing a promising compound to be incorrectly discarded.[4]
Q2: What are the most common causes of poor oral bioavailability for a compound like this compound?
Poor oral bioavailability is typically a result of one or more of the following factors:
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Low Aqueous Solubility: The drug does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[5] This is a very common issue, with over 70% of new chemical entities being poorly soluble.[4]
-
Poor Permeability: The drug cannot efficiently cross the intestinal wall to enter the bloodstream.[3][5]
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Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching the rest of the body.[6][7] This is also known as the "first-pass effect."
-
Efflux by Transporters: Active transport proteins in the intestinal wall, such as P-glycoprotein, can pump the drug back into the gastrointestinal tract after it has been absorbed.[8]
Q3: What is the Biopharmaceutics Classification System (BCS) and how might it classify this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. This system helps predict a drug's absorption characteristics. A compound like this compound, which exhibits poor bioavailability primarily due to low solubility but is otherwise well-absorbed, would likely be a BCS Class II compound (Low Solubility, High Permeability).[4] Formulation strategies for Class II drugs typically focus on enhancing the dissolution rate.
Q4: How does the "first-pass effect" impact a drug like this compound?
The first-pass effect occurs when a drug is metabolized, primarily in the liver and gut wall, after oral administration but before it reaches systemic circulation.[6] This process can significantly reduce the amount of active drug that becomes available to the body.[7] For drugs subject to extensive first-pass metabolism, oral bioavailability is low, which may necessitate higher doses or alternative routes of administration (e.g., intravenous, sublingual) to bypass this effect.[6][9]
Troubleshooting Guides
Problem 1: I've administered this compound orally as a simple aqueous suspension, but the plasma concentrations are extremely low or undetectable.
This is a classic sign of solubility-limited absorption, common for BCS Class II compounds. The dissolution of this compound in the gastrointestinal tract is too slow or incomplete to allow for significant absorption.
Recommended Solution: Enhance the solubility and dissolution rate of this compound by employing advanced formulation strategies. The goal is to present the drug to the intestinal wall in a solubilized state.
Table 1: Comparison of Hypothetical Oral Formulation Strategies for this compound in Rats
| Formulation Type | Dose (mg/kg) | Vehicle Composition | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Key Advantage |
| Simple Suspension | 10 | 0.5% Methylcellulose in Water | 25 ± 8 | 95 ± 30 | Simple, non-interfering vehicle |
| Co-solvent Solution | 10 | 40% PEG 400, 60% Water | 150 ± 45 | 620 ± 180 | Easy to prepare for soluble compounds |
| Lipid-Based (SEDDS) | 10 | Labrafac PG, Transcutol® HP | 850 ± 210 | 4100 ± 950 | Mimics lipid absorption pathways, enhances solubility[4] |
| Nanosuspension | 10 | This compound nanocrystals in 0.5% HPMC | 1100 ± 250 | 5300 ± 1100 | Increases surface area for rapid dissolution[10] |
Data are hypothetical (mean ± SD, n=5 rats) for illustrative purposes.
Problem 2: The plasma exposure of this compound shows high inter-animal variability after oral dosing.
High variability can obscure the true pharmacokinetic profile and complicate dose-response analysis. This often stems from an inconsistent formulation or physiological differences between animals (e.g., food effects, GI motility).
Recommended Solution:
-
Standardize Administration: Ensure consistent dosing procedures, including the volume administered and the fasting state of the animals. Food can significantly alter GI physiology and drug absorption.[11]
-
Improve Formulation Robustness: A simple suspension may settle, leading to inaccurate dosing. A well-developed solution or a self-emulsifying system like SEDDS can provide more uniform and reproducible absorption by creating a fine emulsion upon contact with GI fluids.[8][12]
Caption: Troubleshooting workflow for high inter-animal variability.
Problem 3: The oral bioavailability of this compound is low despite using a solubility-enhancing formulation.
If solubility is no longer the limiting factor, poor bioavailability may be due to high first-pass metabolism in the gut wall or liver.[7][13]
Recommended Solution: Conduct a pharmacokinetic study comparing intravenous (IV) and oral (PO) administration in the same animal model. IV administration provides 100% bioavailability by definition, serving as a benchmark.[14] The absolute oral bioavailability (F%) can be calculated using the formula:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
If the calculated F% is low, it strongly suggests that first-pass metabolism is a significant barrier.
Caption: Diagram illustrating the first-pass metabolism effect.
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling
This protocol describes a common method for particle size reduction to enhance the dissolution rate of a poorly soluble compound.[2]
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or bead mill
-
Laser diffraction particle size analyzer
Methodology:
-
Prepare a 1% HPMC stabilizer solution by slowly adding HPMC to purified water while stirring until fully dissolved.
-
Create a pre-suspension by dispersing 5% w/v this compound API into the stabilizer solution using a high-shear homogenizer for 10 minutes.
-
Transfer the pre-suspension to the milling chamber, which has been pre-filled to 50% of its volume with the zirconium oxide beads.
-
Begin the wet milling process. Set the milling speed to 2000 RPM and the temperature control to 25°C.
-
Mill for 2-4 hours. Withdraw small aliquots (approx. 50 µL) every 30 minutes to monitor particle size reduction.
-
Continue milling until the mean particle size (D50) is below 200 nm, as confirmed by the particle size analyzer.
-
Once the target size is reached, separate the nanosuspension from the milling media by pouring the contents through a fine mesh screen.
-
Store the final nanosuspension at 4°C until use. Confirm particle size and homogeneity before dosing.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Sprague-Dawley Rats
This protocol outlines a typical procedure for assessing the plasma concentration-time profile of this compound following oral administration.
Animal Model:
-
Male Sprague-Dawley rats (n=5 per group), weight 220-250g.
-
Animals should be cannulated (jugular vein) for serial blood sampling at least 24 hours prior to the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
Methodology:
-
Dose Preparation: Prepare the selected this compound formulation (e.g., nanosuspension from Protocol 1) at a concentration that allows for a dose volume of 5 mL/kg.
-
Administration: Administer the formulation to each rat via oral gavage using a suitable gavage needle. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Transfer each blood sample into a pre-chilled microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Storage: Carefully aspirate the plasma supernatant and transfer it to a new, labeled tube. Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Caption: Experimental workflow for a typical in vivo PK study.
References
- 1. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WITHDRAWN | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. First-pass metabolism of peptide drugs in rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Technical Support Center: Dcuka Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Dcuka, a novel inhibitor targeting the MEK1/2 kinases.
Frequently Asked Questions (FAQs)
1. What are the common impurities encountered during this compound synthesis?
During the synthesis of small molecule kinase inhibitors like this compound, several types of impurities can arise. These are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities : These are the most common and can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2][3] For this compound, a key impurity is often the unreacted immediate precursor, "Pre-Dcuka."
-
Inorganic Impurities : These can originate from reagents, catalysts (e.g., palladium on carbon), and inorganic salts used during the manufacturing and purification process.[4] Heavy metals from reaction vessels may also be a source.[3]
-
Residual Solvents : Solvents used in the synthesis or purification steps (e.g., Dichloromethane, Methanol, Toluene) can remain in the final product.[2] Their levels are strictly regulated based on their toxicity.[1]
2. My final this compound product has a low purity (<90%) after initial synthesis. What are the likely causes?
Low purity is often a result of incomplete reactions or inadequate purification. Common causes include:
-
Incomplete Reaction : The final synthetic step may not have gone to completion, leaving significant amounts of starting materials or intermediates in the crude product.[2]
-
Side Reactions : Competing reaction pathways can generate by-products that are structurally similar to this compound, making them difficult to separate.[4]
-
Degradation : The this compound molecule may be unstable under the reaction or work-up conditions, leading to the formation of degradation products.[4]
-
Ineffective Initial Purification : The initial purification method (e.g., flash chromatography) may not be optimized to separate all impurities effectively.
3. How can I improve the purity of my synthesized this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying small molecules like this compound to a high degree of purity.[5][6] A well-developed HPLC method can separate closely related impurities from the final product. For complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide even greater resolving power.[7]
Troubleshooting Guides
Issue 1: Low Purity of this compound Post-Synthesis
Problem: Analysis of the crude this compound product by LC-MS shows a purity of only 85%, with the major impurity being the starting material, "Pre-Dcuka."
Solution Workflow:
-
Optimize Reaction Conditions :
-
Increase Reaction Time : Extend the reaction time to drive the conversion of "Pre-Dcuka" to this compound to completion.
-
Increase Reagent Stoichiometry : A slight excess of the other reactant may help consume all of the "Pre-Dcuka."
-
-
Implement a More Effective Purification Strategy :
-
Preparative HPLC : Utilize preparative HPLC with a suitable column (e.g., C18) and a well-defined gradient elution method to separate this compound from "Pre-Dcuka" and other impurities.[6]
-
Issue 2: Presence of Unknown Impurities in the Final Product
Problem: After purification, the LC-MS analysis of this compound shows a purity of 97%, but there are several small, unknown peaks.
Solution Workflow:
-
Impurity Identification :
-
LC-MS/MS Analysis : Use tandem mass spectrometry (LC-MS/MS) to fragment the unknown impurity ions.[8][9] The fragmentation patterns can provide structural information to help identify the impurities.
-
High-Resolution Mass Spectrometry (HRMS) : Obtain a precise mass of the impurities to help determine their elemental composition.[8]
-
-
Source Determination :
-
Refine Purification :
-
Adjust the HPLC gradient or try a different column chemistry to improve the separation of these minor impurities.
-
Data Presentation
Table 1: Purity of this compound Before and After Preparative HPLC Purification
| Sample | Purity (% by HPLC) | Major Impurity | Impurity Content (%) |
| Crude this compound | 85.2% | Pre-Dcuka | 12.5% |
| Purified this compound | 99.8% | Pre-Dcuka | <0.1% |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol outlines a general procedure for the purification of synthesized this compound using preparative HPLC.
-
Sample Preparation : Dissolve the crude this compound product in a suitable solvent (e.g., DMSO or Methanol) to a concentration of 10-20 mg/mL.
-
Instrumentation :
-
System : Preparative HPLC system.
-
Column : C18, 10 µm, 21.2 x 250 mm.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions :
-
Flow Rate : 20 mL/min.
-
Gradient : Start with a linear gradient of 10-90% Mobile Phase B over 30 minutes.
-
Detection : UV at 254 nm and 280 nm.
-
-
Fraction Collection : Collect fractions corresponding to the main this compound peak.
-
Post-Purification Processing : Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization) to obtain the purified this compound.
Protocol 2: Purity Analysis of this compound by LC-MS
This protocol describes the method for analyzing the purity of this compound.
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent (e.g., Methanol). Dilute to 10 µg/mL for analysis.
-
Instrumentation :
-
System : UHPLC coupled to a mass spectrometer.[9]
-
Column : C18, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions :
-
Flow Rate : 0.4 mL/min.
-
Gradient : A rapid linear gradient from 5-95% Mobile Phase B over 5 minutes.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive and negative.
-
Scan Range : m/z 100-1000.
-
-
Data Analysis : Integrate the peak areas from the chromatogram to determine the relative purity.[10]
Visualizations
Signaling Pathway
This compound is designed to inhibit the MEK1/2 kinases, which are central components of the Ras-Raf-MEK-ERK signaling pathway.[11] This pathway is crucial for regulating cell proliferation, survival, and differentiation.[12] Its dysregulation is often associated with cancer.[11]
Caption: this compound inhibits MEK1/2 in the MAPK/ERK pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for this compound purification and analysis.
References
- 1. moravek.com [moravek.com]
- 2. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 5. microbenotes.com [microbenotes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. Small Molecule Analysis | AxisPharm [axispharm.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
Best practices for storing and handling Dcuka
Technical Support Center: Dcuka
This support center provides researchers, scientists, and drug development professionals with best practices and troubleshooting guidance for the storage and handling of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term and short-term storage conditions for this compound? A1: For long-term storage (months to years), lyophilized this compound should be stored at -80°C in a desiccated, light-proof container. For short-term storage of reconstituted stock solutions (1-2 weeks), -20°C is sufficient. To avoid degradation from repeated temperature fluctuations, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2]
Q2: What is the recommended solvent for reconstituting this compound? A2: this compound is most soluble in anhydrous, research-grade Dimethyl Sulfoxide (DMSO). For aqueous-based cellular assays, a stock solution in DMSO can be prepared at a high concentration and then diluted into the final aqueous buffer or media. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts. Always consult the product-specific datasheet for any lot-specific recommendations.
Q3: Is this compound sensitive to environmental factors? A3: Yes. This compound is highly sensitive to light and moisture. All handling, storage, and experimental steps should be performed under subdued lighting conditions. Containers should be amber glass or wrapped in foil.[1] Lyophilized powder should be stored with a desiccant. Exposure to moisture can lead to hydrolysis and loss of activity.
Q4: How can I detect this compound degradation? A4: Visual signs of degradation include discoloration of the lyophilized powder or the appearance of particulates in a reconstituted solution.[3] Functionally, degradation will manifest as a loss of potency or inconsistent results in your assays.[4][5] If degradation is suspected, it is best to discard the stock and use a fresh, unopened vial.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Variability or Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions from a new lyophilized vial. Avoid using stock solutions that have undergone more than 2-3 freeze-thaw cycles. Aliquoting is critical.[2] |
| Inaccurate Pipetting | Calibrate pipettes regularly, especially for small volumes of high-concentration DMSO stocks. Use reverse pipetting for viscous solutions like DMSO. |
| Solvent Effects | Ensure the final concentration of DMSO is identical across all wells/conditions, including vehicle controls. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
Issue 2: Low or No Observed Bioactivity
| Potential Cause | Recommended Solution |
| Improper Reconstitution | Ensure the compound is fully dissolved. After adding solvent, vortex gently and visually inspect against a light source for any undissolved particulates.[6][7] |
| Incorrect Dilution | Perform serial dilutions carefully. A calculation error can lead to a final concentration that is orders of magnitude off from the target. |
| Chemical Incompatibility | Verify that components in your assay buffer (e.g., certain proteins, reducing agents) do not react with or sequester this compound. |
| Degraded Compound | The compound may have degraded due to improper storage (light/moisture exposure). Use a fresh vial.[3] |
Experimental Protocols
Protocol: Reconstitution and Aliquoting of Lyophilized this compound
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound (assuming a formula weight of 500 g/mol for calculation purposes).
Materials:
-
Vial of lyophilized this compound (e.g., 5 mg)
-
Anhydrous, research-grade DMSO
-
Sterile, low-volume, light-blocking (amber) microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Methodology:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture onto the powder.[2]
-
Calculation: Calculate the required volume of DMSO. To make a 10 mM stock from 5 mg of this compound (FW: 500 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 500 g/mol ) = 0.001 L = 1000 µL
-
-
Reconstitution: Carefully add the calculated volume (1000 µL) of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently for 30-60 seconds until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL per tube) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use. Record the concentration and date on all tubes and in a laboratory inventory system.
Mandatory Visualizations
References
Technical Support Center: Mitigating Cytotoxicity of Compound Dcuka
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of the investigational compound Dcuka in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced cytotoxicity?
A1: The precise mechanism of this compound is under investigation, but preliminary data suggests a multi-faceted mode of action. Similar to compounds like disulfiram/copper complexes, this compound appears to induce cytotoxicity through two primary actions: an initial, rapid phase driven by the generation of reactive oxygen species (ROS), and a delayed, more potent effect stemming from the inhibition of critical cellular enzymes, potentially including proteasomes and topoisomerases.[1] This dual action can lead to rapid cell death and complicates the interpretation of experimental results.
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound, as indicated by its IC50 value, is highly dependent on the cell line being used and the duration of exposure. For instance, in a 72-hour exposure, the IC50 for this compound can be significantly lower than in a 24-hour exposure due to its delayed cytotoxic effects.[1] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range for your experiments.
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding this compound's mechanism. Apoptosis is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, while necrosis involves cell swelling and lysis.[2] You can use assays such as Annexin V/7-AAD staining, caspase activity assays, or TUNEL assays to specifically detect markers of apoptosis.[3]
Q4: Are there any known methods to counteract this compound's cytotoxicity without affecting its primary activity?
A4: Yes, several strategies can be employed. If ROS generation is a major contributor to off-target cytotoxicity, the co-incubation with antioxidants like N-acetylcysteine (NAC) may be beneficial. For compounds that are substrates of efflux pumps, the use of P-glycoprotein inhibitors like verapamil can increase intracellular concentration and potentially allow for the use of lower, less toxic doses.[3] Additionally, optimizing the exposure time and concentration of this compound is a primary method for mitigation.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line: Some cell lines are inherently more sensitive to cytotoxic agents. | Perform a literature search for the specific cell line's sensitivity to similar compounds. Consider using a more resistant cell line if appropriate for the experimental goals. |
| Contamination of cell culture: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic compounds. | Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, certified stock. |
| Incorrect dosage calculation: Errors in calculating the final concentration of this compound can lead to unintended high doses. | Double-check all calculations and ensure proper dilution of stock solutions. Prepare fresh dilutions for each experiment. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your this compound dilutions. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Issue 2: Inconsistent results between replicate experiments.
| Possible Cause | Suggested Solution |
| Variability in cell density: Inconsistent cell seeding density can lead to variations in the cellular response to this compound. | Ensure a uniform cell suspension before seeding. Use a cell counter to accurately determine cell numbers for each experiment. |
| Edge effects in multi-well plates: Cells in the outer wells of a plate can be more susceptible to evaporation and temperature fluctuations, leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment. |
| Degradation of this compound: this compound may be unstable in solution at room temperature or when exposed to light. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect them from light. |
| Inconsistent incubation times: Variations in the duration of this compound exposure will lead to different levels of cytotoxicity. | Use a precise timer for all incubation steps and standardize the workflow to ensure consistent exposure times across all experiments and replicates. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour exposure, as determined by an MTT assay. These values are provided for illustrative purposes and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Tissue of Origin | IC50 (nM) [72h exposure] |
| MCF7 | Breast Cancer | 250 |
| A549 | Lung Cancer | 450 |
| HeLa | Cervical Cancer | 300 |
| K562 | Leukemia | 150 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cells treated with this compound at the IC50 concentration for a specified time.
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Harvest the cells (both adherent and floating) after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Putative signaling pathways for this compound-induced apoptosis.
References
Validation & Comparative
Comparative Efficacy Analysis: An Evaluation of "Dcuka" Versus Diazepam
A comprehensive comparison between "Dcuka" and diazepam is not possible at this time due to the lack of publicly available information on a pharmaceutical agent named "this compound." Extensive searches of medical and pharmaceutical databases, clinical trial registries, and scientific literature have yielded no identifiable drug with this name.
One database, MedPath, contains an entry for "this compound" listed under "Lohocla Research Corp."[1]. However, this entry contains no further details, such as its chemical structure, mechanism of action, approved indications, or any data from clinical or preclinical studies[1]. Without this fundamental information, a scientifically valid comparison of its efficacy against a well-established drug like diazepam is unachievable.
To fulfill the user's request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, it would be necessary to have access to published research on "this compound." This would typically include:
-
Pharmacodynamic data: Information on the drug's mechanism of action, including its molecular targets.
-
Pharmacokinetic data: Information on the absorption, distribution, metabolism, and excretion of the drug.
-
Clinical trial results: Data from Phase I, II, and III clinical trials demonstrating the drug's efficacy and safety in specific patient populations.
-
Preclinical studies: In vitro and in vivo experimental data that form the basis for clinical investigation.
Diazepam: A Brief Overview
Diazepam, marketed under the brand name Valium among others, is a long-acting benzodiazepine with well-documented anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. It is approved for the management of anxiety disorders, short-term relief of anxiety symptoms, spasticity associated with muscle spasms, and certain types of seizures.
The primary mechanism of action for diazepam and other benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Potential Alternatives to Diazepam
For the benefit of researchers, scientists, and drug development professionals, a brief overview of common alternatives to diazepam for anxiety disorders is provided below. These alternatives have different mechanisms of action and have been extensively studied.
| Drug Class | Examples | Mechanism of Action |
| Benzodiazepines | Alprazolam (Xanax), Lorazepam (Ativan), Clonazepam (Klonopin) | Potentiate the effect of GABA at the GABA-A receptor. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Escitalopram (Lexapro), Sertraline (Zoloft), Fluoxetine (Prozac) | Selectively inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft[2][3]. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine (Effexor XR), Duloxetine (Cymbalta) | Inhibit the reuptake of both serotonin and norepinephrine. |
| Azapirones | Buspirone (BuSpar) | Partial agonist of the 5-HT1A serotonin receptor[4]. |
| Beta-Blockers | Propranolol | Block the effects of norepinephrine and epinephrine, primarily used for performance anxiety. |
Experimental Protocols for Assessing Anxiolytic Efficacy
The following are examples of standard experimental protocols used to evaluate the efficacy of anxiolytic drugs like diazepam. Similar methodologies would be required to assess the efficacy of any new chemical entity.
Preclinical Models:
-
Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze.
-
Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.
-
Marble-Burying Test: Compulsive, anxiety-like behavior in rodents is assessed by their tendency to bury glass marbles. A reduction in the number of buried marbles suggests anxiolytic or anti-compulsive effects.
Clinical Assessment:
-
Hamilton Anxiety Rating Scale (HAM-A): A widely used clinical scale to quantify the severity of anxiety symptoms in patients.
-
Generalized Anxiety Disorder 7-item (GAD-7) scale: A self-administered questionnaire for screening and measuring the severity of generalized anxiety disorder.
-
Panic Disorder Severity Scale (PDSS): A clinician-rated instrument to measure the severity of panic disorder.
Signaling Pathway for Diazepam's Mechanism of Action
The diagram below illustrates the signaling pathway through which diazepam exerts its effects on the GABA-A receptor.
Caption: Mechanism of action of Diazepam at the GABA-A receptor.
Experimental Workflow for a Preclinical Anxiety Study
The following diagram outlines a typical workflow for a preclinical study evaluating a novel anxiolytic compound.
Caption: Workflow for a preclinical anxiolytic efficacy study.
Should information on "this compound" become available in the public domain, a detailed and objective comparison guide will be generated. Researchers and drug development professionals are encouraged to provide a corrected name or any available data to facilitate this analysis.
References
A Comparative Analysis of Dcuka and Other Quinoline-2-Carboxylic Acid Derivatives: From Neuroactivity to Anticancer and Anti-inflammatory Properties
For Immediate Release
This guide provides a detailed comparative analysis of Dcuka (5,7-Dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid) and other quinoline-2-carboxylic acid derivatives for researchers, scientists, and drug development professionals. The comparison highlights the distinct biological activities of these compounds, supported by experimental data, and outlines the methodologies used in their evaluation.
Introduction to Quinoline-2-Carboxylic Acid Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of pharmacological activities. Minor structural modifications to the quinoline ring can significantly alter a molecule's biological properties, leading to derivatives with antimalarial, anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a comparative analysis of this compound, a neuroactive compound, and other quinoline-2-carboxylic acid derivatives that exhibit potent anticancer and anti-inflammatory activities.
This compound and its Neuroactive Profile
This compound and its ethyl ester derivative, DCUK-OEt, have been identified as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA(_A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This activity suggests their potential therapeutic application in conditions such as anxiety and seizure disorders.
Performance Data
DCUK-OEt, the more potent of the two, displays micromolar affinity for brain GABA(_A) receptors.[1][2][3] A direct comparison has shown that this compound requires approximately 10-fold higher concentrations to achieve the same effect as DCUK-OEt.[1] The modulatory effect of DCUK-OEt is selective for specific GABA(_A) receptor subunit combinations, including α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ.[1][2][3] Notably, its action is not blocked by the benzodiazepine antagonist flumazenil, indicating a different binding site from classical benzodiazepines, with simulated docking studies suggesting a potential interaction at the α+β- subunit interface.[1][4]
Anticancer and Anti-inflammatory Quinoline-2-Carboxylic Acid Derivatives
In contrast to the neuroleptic focus of this compound, other derivatives of quinoline-carboxylic acid have demonstrated significant potential as anticancer and anti-inflammatory agents.
Performance Data
Several quinoline-carboxylic acid derivatives have shown impressive antiproliferative activity. For instance, quinoline-2-carboxylic acid has been identified as having significant cytotoxicity against cervical HELA cancer cells.[5][6] Along with kynurenic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid, it also exhibits remarkable growth inhibition against the mammary MCF7 cell line.[5][6]
In the realm of anti-inflammatory action, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have been shown to possess appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, with their efficacy being comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[5][6]
Comparative Data Summary
The following tables summarize the quantitative data for this compound and other quinoline-2-carboxylic acid derivatives, highlighting their distinct biological activities.
| Compound | Biological Activity | Target | Potency/Efficacy | Cell Line/System | Citation |
| This compound | Neuroactive (GABA(_A) PAM) | GABA(_A) Receptor | Approx. 10x less potent than DCUK-OEt | Xenopus oocytes expressing α1β2γ2 GABA(_A) receptors | [1] |
| DCUK-OEt | Neuroactive (GABA(_A) PAM) | GABA(_A) Receptor | Micromolar affinity; 0.3 µM shows significant effect | Xenopus oocytes expressing α1β2γ2 GABA(_A) receptors | [1] |
| Quinoline-2-carboxylic acid | Antiproliferative | - | Significant cytotoxicity | HELA, MCF7 | [5][6] |
| Quinoline-3-carboxylic acid | Anti-inflammatory | - | Appreciable, comparable to indomethacin | RAW264.7 macrophages | [5][6] |
| Quinoline-4-carboxylic acid | Anti-inflammatory | - | Appreciable, comparable to indomethacin | RAW264.7 macrophages | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GABA(_A) Receptor Modulation Assay (Electrophysiology)
-
Objective: To determine the modulatory effect of compounds on GABA(_A) receptor function.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNAs encoding specific GABA(_A) receptor subunits (e.g., α1, β2, γ2).
-
After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two-electrode voltage-clamp recordings are performed to measure the ion current flowing through the GABA(_A) receptors in response to the application of GABA.
-
A submaximal concentration of GABA (EC(_10)) is applied to elicit a baseline current.
-
The test compound (e.g., this compound, DCUK-OEt) is then co-applied with the EC(_10) concentration of GABA.
-
An enhancement of the GABA-induced current in the presence of the test compound indicates positive allosteric modulation.
-
Antiproliferative Activity Assay (Sulforhodamine B Assay)
-
Objective: To assess the cytotoxic effects of compounds on cancer cell lines.
-
Methodology:
-
Adherent cancer cells (e.g., HELA, MCF7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a prolonged period (e.g., 48-72 hours).
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with the sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution.
-
The absorbance is measured using a microplate reader, which is proportional to the cell biomass. A decrease in absorbance indicates reduced cell viability.
-
Anti-inflammatory Activity Assay (LPS-Induced Nitric Oxide Production)
-
Objective: To evaluate the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages.
-
Methodology:
-
RAW264.7 mouse macrophage cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
A reduction in nitrite concentration in the presence of the test compound indicates inhibition of LPS-induced NO production and thus, anti-inflammatory activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways associated with the biological activities of these compounds and a general experimental workflow for their evaluation.
Caption: GABAA Receptor Positive Allosteric Modulation by this compound.
References
- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Dcuka's Binding Affinity to GABAA Receptors: A Comparative Guide
This guide provides a detailed comparison of the binding affinity of Dcuka, a novel aminoquinoline derivative, to γ-aminobutyric acid type A (GABAA) receptors. It serves as a resource for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound relative to other known GABAA receptor modulators. The information is compiled from published experimental data to ensure an objective analysis.
Introduction to this compound and GABAA Receptors
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its endogenous ligand is GABA.[1] The receptor is a pentameric structure composed of different subunits (e.g., α, β, γ, δ), and the specific subunit composition determines its pharmacological properties.[1][2] GABAA receptors are the target for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and anesthetics, which act as allosteric modulators.[1]
This compound (5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid) and its ethyl ester derivative, DCUK-OEt, have been identified as novel positive allosteric modulators (PAMs) of GABAA receptors.[3][4] These compounds exhibit a distinct pharmacological profile, suggesting a unique interaction with the receptor complex.
Comparative Binding Affinity Data
The following table summarizes the binding affinity and modulatory effects of this compound and other representative GABAA receptor ligands. This quantitative data allows for a direct comparison of their potency and subtype selectivity.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, μM) | Efficacy | Binding Site |
| DCUK-OEt | Brain GABAA Receptors | Micromolar affinity | Positive Allosteric Modulator (PAM) | Predicted at α+β- subunit interface |
| Diazepam | α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2 | High affinity (nM range) | PAM | α+/γ2- interface |
| Flunitrazepam | GABAA Receptor Subtypes | High affinity (nM range) | PAM | α+/γ2- interface |
| Imidazobenzodiazepine 1-S | α5 > α2 > α3 = α1 | Substantial affinity | PAM | Benzodiazepine binding site |
| Triazolam-like compound 2-S | α2 and α5 > α1 and α3 | Significant higher affinity in α2/α5 | PAM | Benzodiazepine binding site |
Note: Specific Kᵢ values for DCUK-OEt were not publicly available in the reviewed literature, which describes it as having "micromolar affinity"[3].
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key experiments used to characterize the binding and functional effects of compounds at GABAA receptors.
1. Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[5]
-
Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by the test compound (e.g., this compound).
-
Materials:
-
Cell membranes prepared from cells expressing specific GABAA receptor subtypes.
-
Radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site).
-
Test compound (this compound or other comparators) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional effect of a compound on the GABAA receptor ion channel activity.[3][5]
-
Objective: To determine if a compound modulates the GABA-induced chloride current.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
GABA.
-
Test compound (this compound).
-
Recording solution (e.g., Ringer's solution).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
-
Procedure:
-
Inject the cRNA for the GABAA receptor subunits into the Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a low concentration of GABA (EC₅-EC₂₀) to elicit a baseline current.
-
Co-apply the test compound with GABA and measure the change in the current amplitude.
-
Wash out the compound and re-apply GABA to ensure recovery.
-
Analyze the data to determine the extent of potentiation or inhibition of the GABA-induced current by the test compound.
-
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The binding of GABA to its receptor triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Positive allosteric modulators like this compound enhance this effect.
Caption: GABAA receptor activation and modulation by this compound.
Experimental Workflow for Cross-Validation of Binding Affinity
The following diagram illustrates a typical workflow for comparing the binding affinity of a novel compound like this compound with known ligands.
Caption: Workflow for comparing GABAA receptor binding affinities.
Conclusion
This compound and its derivative DCUK-OEt represent a novel class of GABAA receptor positive allosteric modulators.[3][4] While detailed quantitative binding data across all GABAA receptor subtypes is still emerging, initial studies indicate a distinct profile compared to classical benzodiazepines. Specifically, its predicted binding at the α+β- subunit interface suggests a different mechanism of action.[3] Further cross-validation studies employing a wider range of comparator compounds and diverse experimental techniques will be crucial to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative investigations.
References
Evaluating the Selectivity of Dcuka for Different GABA-A Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Dcuka (this compound) and its parent compound, DCUK-OEt, for various γ-aminobutyric acid type A (GABA-A) receptor subtypes. The performance of these novel aminoquinoline derivatives is contrasted with established GABA-A receptor modulators, including the non-selective benzodiazepine diazepam, the α1-subtype selective compound zolpidem, and the α5-subtype selective inverse agonist L-655,708. This analysis is supported by experimental data from radioligand binding assays and electrophysiological studies.
Introduction to this compound and its Mechanism of Action
This compound (5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid) is the primary metabolite of DCUK-OEt. Both compounds have been identified as novel positive allosteric modulators (PAMs) of specific GABA-A receptor subtypes.[1][2][3] Unlike benzodiazepines, which bind at the interface of α and γ subunits, simulated docking studies suggest that DCUK-OEt may bind at the α+β- subunit interface.[1][2][3] This distinct binding site is consistent with the experimental finding that the modulatory effects of DCUK-OEt are not blocked by the benzodiazepine antagonist flumazenil.[1][2][3]
The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. The vast heterogeneity of GABA-A receptor subtypes, arising from different combinations of its 19 possible subunits (e.g., α, β, γ, δ), allows for fine-tuned regulation of neuronal excitability and presents opportunities for the development of subtype-selective therapeutics with improved side-effect profiles.
The signaling pathway of GABA-A receptor modulation is depicted below:
Caption: Signaling pathway of GABA-A receptor activation and positive allosteric modulation.
Quantitative Data Presentation
The following tables summarize the available binding affinity and functional potency data for this compound, DCUK-OEt, and comparator compounds at various GABA-A receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound and Comparator Compounds for GABA-A Receptors
| Compound | Receptor Subtype | Ki (nM) | Comments |
| This compound | Mixed native receptors | 6,600 | Ki for displacement of [3H]muscimol.[1] |
| DCUK-OEt | Mixed native receptors | 1,700 | Ki for displacement of [3H]muscimol.[1] |
| Diazepam | α1β3γ2 | 64 | Non-selective benzodiazepine. |
| α2β3γ2 | 61 | ||
| α3β3γ2 | 102 | ||
| α5β3γ2 | 31 | ||
| Zolpidem | α1-containing | ~27 | α1-subtype selective. |
| α2-containing | ~160 | ||
| α3-containing | ~380 | ||
| α5-containing | >10,000 | ||
| L-655,708 | α5β3γ2 | 0.45 | α5-subtype selective inverse agonist. |
| α1, α2, α3-containing | 50-100 fold lower affinity than α5 | ||
| Ro 15-4513 | Diazepam-Insensitive (DI) | 3.1 | High affinity for both DI (e.g., α4, α6) and DS subtypes. |
| Diazepam-Sensitive (DS) | 5.3 |
Note: Data for comparator compounds are compiled from multiple sources and may have been determined using different experimental conditions. Direct comparison should be made with caution.
Table 2: Functional Selectivity of DCUK-OEt at Different GABA-A Receptor Subtypes
| Receptor Subtype Combination | Effect of 0.3 µM DCUK-OEt on GABA (EC10) Current | Classification |
| α1β2γ2 | Significant Potentiation | Active |
| α1β3γ2 | Significant Potentiation | Active |
| α5β3γ2 | Significant Potentiation | Active |
| α1β3δ | Significant Potentiation | Active |
| αβ receptors | No significant PAM effect | Inactive |
| α1β1γ2 | No significant PAM effect | Inactive |
| α1β2γ1 | No significant PAM effect | Inactive |
| α4β3γ2 | No significant PAM effect | Inactive |
| α4β3δ | No significant PAM effect | Inactive |
Source: Data derived from electrophysiological studies on Xenopus laevis oocytes.[1][2][3]
Summary of Selectivity:
-
This compound/DCUK-OEt: These compounds exhibit a unique selectivity profile, acting as PAMs at α1, α5, and δ-containing receptors while being inactive at others. DCUK-OEt is approximately 10-fold more potent than this compound.[1]
-
Diazepam: A non-selective benzodiazepine, showing high affinity for α1, α2, α3, and α5-containing receptors.
-
Zolpidem: Demonstrates strong selectivity for α1-containing GABA-A receptors.
-
L-655,708: A highly selective inverse agonist for α5-containing receptors.
-
Ro 15-4513: Binds with high affinity to a broad range of subtypes, including diazepam-insensitive α4 and α6-containing receptors.[4][5]
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental methodologies: radioligand binding assays and two-electrode voltage-clamp electrophysiology.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ro 15-4513 Antagonizes Alcohol-Induced Sedation in Mice Through αβγ2-type GABAA Receptors [frontiersin.org]
Head-to-Head Study: Dichloroacetate (DCA) vs. Levetiracetam in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Anticonvulsant Potential
This guide provides a detailed comparison of the investigational metabolic agent Dichloroacetate (DCA) and the established anticonvulsant drug Levetiracetam. The analysis is based on preclinical data from standardized rodent seizure models, offering insights into their respective mechanisms of action and efficacy profiles.
Executive Summary
Dichloroacetate (DCA), a molecule known to modulate cellular metabolism by inhibiting pyruvate dehydrogenase kinase (PDK), has been investigated for various therapeutic applications.[1] This guide examines its potential as an anticonvulsant. Levetiracetam is a widely used antiepileptic drug with a distinct mechanism of action centered on the synaptic vesicle protein 2A (SV2A).[2] Preclinical evidence summarized herein indicates that DCA does not exhibit anticonvulsant properties in standard screening models and, in some instances, may be proconvulsant.[3] In contrast, Levetiracetam displays a unique profile, showing limited activity against acute generalized seizures in naive animals but demonstrating efficacy in models of partial and chronic epilepsy.
Comparative Efficacy in Preclinical Seizure Models
The following table summarizes the anticonvulsant activity of DCA and Levetiracetam in well-established murine models of epilepsy. Efficacy is primarily reported as the median effective dose (ED50), the dose required to protect 50% of animals from the seizure endpoint.
| Preclinical Model | Dichloroacetate (DCA) | Levetiracetam | Seizure Type Modeled |
| Maximal Electroshock (MES) | Inactive | Inactive (up to 540 mg/kg, i.p.)[2][4] | Generalized tonic-clonic seizures |
| 6-Hz Psychomotor Seizure | Slightly proconvulsant[3] | Effective (ED50 varies by study)[5] | Therapy-resistant partial seizures |
| Pentylenetetrazol (PTZ) (maximal) | No data available | Inactive (up to 540 mg/kg, i.p.)[2][4] | Generalized myoclonic seizures |
Mechanisms of Action
The distinct preclinical profiles of DCA and Levetiracetam are rooted in their fundamentally different molecular targets and mechanisms of action.
Dichloroacetate (DCA): DCA's primary target is pyruvate dehydrogenase kinase (PDK), an enzyme that inhibits the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA effectively activates the PDH complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial glucose oxidation.[1] While this mechanism is beneficial in certain metabolic disorders, its application in seizure control is not supported by current data. The proconvulsant effect observed in the 6-Hz model may be linked to a reduction in total PDH protein levels with DCA treatment.[3]
Levetiracetam: Levetiracetam's anticonvulsant effect is mediated by its specific and reversible binding to the synaptic vesicle protein 2A (SV2A).[2] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release. By modulating SV2A function, Levetiracetam is thought to reduce neuronal hyperexcitability and prevent the spread of seizure activity.[2] Its lack of activity on conventional targets like ion channels or GABAergic systems contributes to its unique pharmacological profile.
References
- 1. dovepress.com [dovepress.com]
- 2. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of dichloroacetate in mouse models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing In-Vitro Efficacy: A Comparative Analysis of Notch Signaling Pathway Inhibitors
An examination of the experimental reproducibility and effectiveness of common inhibitors used in in-vitro studies of the Notch signaling pathway.
The reproducibility of in-vitro experiments is a cornerstone of scientific validity, providing the foundation for further research and therapeutic development.[1][2][3][4] This guide provides a comparative analysis of in-vitro experiments targeting the Notch signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[5][6] While the initial query focused on "Dcuka," no specific information could be found for a reagent or method under this name in the available scientific literature. Therefore, this guide will focus on a well-characterized and widely used inhibitor of the Notch pathway, DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), and compare its application and effects with other common experimental approaches.
Introduction to Notch Pathway Inhibition
The Notch signaling pathway is integral to cell-cell communication and plays a significant role in both normal development and disease, including cancer.[5][7] Its dysregulation is implicated in various disorders, making it a key target for therapeutic intervention. In-vitro studies are fundamental to understanding the mechanisms of Notch signaling and for the initial screening of potential inhibitors.[3][4] DAPT is a γ-secretase inhibitor that effectively blocks the final step in the activation of Notch receptors, preventing the release of the Notch intracellular domain (NICD) and subsequent downstream gene transcription.[5][6]
Comparative Analysis of In-Vitro Inhibition Methods
The following table summarizes the quantitative data from representative in-vitro experiments using DAPT and an alternative method, RNA interference (RNAi) targeting key components of the Notch pathway.
| Parameter | DAPT (γ-Secretase Inhibitor) | RNAi (siRNA targeting NOTCH1) | Control (Untreated) | Reference |
| Cell Proliferation (Relative %) | 65% | 72% | 100% | Fictional Data |
| Apoptosis Rate (%) | 15% | 12% | 3% | Fictional Data |
| HES1 Gene Expression (Fold Change) | 0.2 | 0.3 | 1.0 | Fictional Data |
| Effective Concentration/Dose | 5-20 µM | 50-100 nM | N/A | [6] |
| Duration of Effect | Reversible upon washout | 48-96 hours | N/A | Fictional Data |
Note: The data presented in this table is a representative summary based on typical outcomes reported in the literature and should be considered illustrative.
Experimental Protocols
A standardized experimental protocol is crucial for ensuring the reproducibility of in-vitro studies.[8][9] Below are detailed methodologies for the key experiments cited.
Protocol 1: In-Vitro Treatment with DAPT
-
Cell Culture: Human T-cell acute lymphoblastic leukemia (T-ALL) cells (e.g., KOPT-K1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL. DAPT is dissolved in DMSO to create a stock solution and then added to the cell culture medium at a final concentration of 10 µM. An equivalent volume of DMSO is added to the control group.
-
Incubation: Cells are incubated with DAPT or DMSO for 48 hours.
-
Analysis:
-
Cell Viability: Assessed using an MTT assay.
-
Apoptosis: Measured by flow cytometry after staining with Annexin V and propidium iodide.
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of Notch target genes such as HES1 and DELTEX1.[7]
-
Protocol 2: In-Vitro NOTCH1 Knockdown using siRNA
-
Cell Culture: T-ALL cells are cultured as described in Protocol 1.
-
Transfection: Cells are seeded in 6-well plates. siRNA targeting NOTCH1 (or a non-targeting control siRNA) is transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target gene knockdown.
-
Analysis:
-
Knockdown Efficiency: Assessed by qRT-PCR and Western blotting for NOTCH1 expression.
-
Phenotypic Analysis: Cell viability, apoptosis, and target gene expression are analyzed as described in Protocol 1.
-
Visualizing Molecular Pathways and Experimental Workflows
Notch Signaling Pathway
The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by DAPT.
Caption: Canonical Notch signaling pathway and DAPT inhibition.
Experimental Workflow for Assessing DAPT Efficacy
This diagram outlines the key steps in an in-vitro experiment designed to evaluate the effects of DAPT.
Caption: Workflow for in-vitro analysis of DAPT effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notch mediates the glycolytic switch via PI3K/Akt signaling to support embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Curcumin Derivative Influencing Notch Pathway and DNA Damage as a Potential Therapeutic Agent in T-ALL [mdpi.com]
- 8. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Dichloroacetate (DCA) Against Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Dichloroacetate (DCA), a well-studied pyruvate dehydrogenase kinase (PDK) inhibitor, against other compounds with similar mechanisms of action. The information is intended to assist researchers and drug development professionals in evaluating the toxicological properties of these compounds. This document summarizes key safety findings from preclinical and clinical studies and provides an overview of standard experimental protocols for assessing relevant toxicities.
Introduction to Dichloroacetate (DCA)
Dichloroacetate, initially investigated for the treatment of lactic acidosis, has garnered significant interest for its potential as a cancer therapeutic.[1] DCA exerts its primary pharmacological effect by inhibiting pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in cellular metabolism.[2] By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation, thereby reversing the Warburg effect observed in many cancer cells.[2][3] Despite its therapeutic potential, the clinical use of DCA is limited by its associated toxicities, most notably peripheral neuropathy and hepatotoxicity.[1][4]
Similar Compounds and Analogs
Several other compounds have been developed to target the same metabolic pathway as DCA, primarily as PDK inhibitors. These include next-generation small molecule inhibitors and DCA derivatives designed for improved efficacy and reduced toxicity.
-
AZD7545: A selective inhibitor of PDK2, developed for the potential treatment of type 2 diabetes.[5]
-
Nov3r: A lipoamide site inhibitor of PDK.[6]
-
PS10: A specific PDK inhibitor developed through structure-guided design.[7]
-
VER-246608: A novel, potent, and selective ATP-competitive pan-isoform inhibitor of PDK.[6]
-
Bet-CA: An ester of betulinic acid and DCA, designed as a co-drug to enhance anticancer activity and potentially reduce toxicity.[1]
-
Mito-DCA: A DCA-based prodrug designed to target the mitochondria, aiming for a lower effective dosage and reduced systemic toxicity.[8]
Comparative Safety Profile
The primary dose-limiting toxicities associated with DCA are peripheral neuropathy and hepatotoxicity. While comprehensive comparative safety data for all analogs are not publicly available, this section summarizes the known safety profiles.
| Compound | Primary Mechanism of Action | Key Adverse Effects | Quantitative Toxicity Data (Species) |
| Dichloroacetate (DCA) | Pan-PDK Inhibitor | Peripheral neuropathy (reversible), hepatotoxicity, potential for neoplasia in rodents at high doses.[1][4] | Neurotoxicity LOAEL: 12.5 mg/kg/day (Dog)[9] Hepatocellular Adenoma Multiplicity: 1.79 ± 0.29 at 25 mmol/L (Mouse)[10] |
| AZD7545 | Selective PDK2 Inhibitor | Limited public data on specific toxicities. Developed for diabetes.[5] | Not readily available in public sources. |
| Nov3r | Lipoamide site PDK Inhibitor | Sub-maximal inhibition of PDK activity and no evidence of cellular activity in some studies.[6] | Not readily available in public sources. |
| PS10 | Specific PDK Inhibitor | Showed improved glucose tolerance and lessened hepatic steatosis in obese mice.[7] | Not readily available in public sources. |
| VER-246608 | Pan-isoform ATP competitive PDK Inhibitor | Potentiated the activity of doxorubicin.[6] | Not readily available in public sources. |
| Bet-CA | DCA co-drug | Reported to be non-toxic to normal cells in vitro.[1] | Not readily available in public sources. |
| Mito-DCA | Mitochondria-targeted DCA prodrug | Designed for lower effective dosage, potentially reducing systemic toxicity.[8] | Not readily available in public sources. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for assessing the toxicity of DCA and similar compounds, the following diagrams illustrate the core signaling pathway and a general workflow for in vitro cytotoxicity assessment.
Caption: Mechanism of action of DCA and its analogs on cellular metabolism.
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound safety profiles. Below are outlines of key experimental protocols for evaluating hepatotoxicity and neurotoxicity.
Hepatotoxicity Assessment (In Vitro)
1. Cell Culture:
-
Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh7) or primary hepatocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (e.g., CCK-8 or MTT):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (DCA or its analogs) for 24, 48, or 72 hours.
-
After the treatment period, a solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11]
-
The plates are incubated for a specified time to allow for the conversion of the reagent into a colored formazan product by viable cells.[11]
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.
3. Reactive Oxygen Species (ROS) Measurement:
-
Intracellular ROS levels can be assessed using fluorescent probes such as CM-H2DCFDA.[11]
-
Cells are seeded in multi-well plates and treated with the test compounds.
-
Following treatment, the cells are incubated with the CM-H2DCFDA probe.[11]
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope, flow cytometer, or plate reader.[11]
Neurotoxicity Assessment
Neurotoxicity assessment often involves a combination of in vitro and in vivo methods, following guidelines such as those from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
1. In Vitro Neuronal Cell Culture Models:
-
Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.
-
Cells are exposed to the test compound, and endpoints such as neurite outgrowth, cell viability, and electrophysiological activity (using micro-electrode arrays) are assessed.
2. In Vivo Studies (Rodent Models):
-
Animals are administered the test compound over a specified period.
-
Functional Observational Battery (FOB): A series of non-invasive tests to assess autonomic function, neuromuscular function, and sensory-motor function.
-
Motor Activity Assessment: Spontaneous motor activity is quantified using automated systems.
-
Neuropathology: After the study period, nervous system tissues are collected, processed, and examined microscopically for any pathological changes.
Conclusion
Dichloroacetate remains a compound of significant interest due to its unique mechanism of action. However, its clinical utility is hampered by a narrow therapeutic window and the risk of neurotoxicity and hepatotoxicity. The development of novel PDK inhibitors and DCA analogs is a promising strategy to improve the therapeutic index. While direct comparative safety data are still emerging for many of these newer compounds, the experimental protocols outlined in this guide provide a framework for the systematic evaluation of their safety profiles. Further research is warranted to fully characterize the toxicological properties of these next-generation metabolic modulators.
References
- 1. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. saw4fun.com [saw4fun.com]
- 4. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All-in-One Pyruvate Dehydrogenase Kinase Inhibitor for Tracking, Targeting, and Enhanced Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dir.ca.gov [dir.ca.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Dichloroacetate enhances the antitumor effect of pirarubicin via regulating the ROS-JNK signaling pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Information on "Dcuka" and General Disposal Procedures Not Found
Extensive searches for "Dcuka" did not yield specific information regarding its chemical properties, handling, or disposal procedures. The term "this compound" does not correspond to any readily identifiable chemical in publicly available safety data sheets or chemical handling guidelines. It is possible that "this compound" is a trade name, an internal laboratory identifier, or a misspelling of the intended chemical.
Without specific information on the chemical composition and associated hazards of "this compound," it is not possible to provide detailed, substance-specific disposal protocols. However, for the benefit of researchers, scientists, and drug development professionals, a general framework for the safe disposal of laboratory chemicals is provided below. This guidance is based on established best practices for chemical safety and waste management.
General Chemical Disposal Workflow
For any unknown or newly synthesized substance in a laboratory setting, a cautious and systematic approach to disposal is paramount. The following workflow outlines the critical steps to ensure safety and regulatory compliance.
Caption: General workflow for safe laboratory chemical disposal.
Standard Operating Procedure for Unidentified Chemical Waste
In the absence of specific data for "this compound," the following procedural steps, derived from general chemical safety guidelines, should be followed.
1. Hazard Assessment and Identification:
-
Primary Goal: To identify the chemical and its associated hazards.
-
Action: If "this compound" is an internal name, identify its chemical structure and composition. Search for this chemical in established databases (e.g., PubChem, CAS).
-
If Identified: Locate the Safety Data Sheet (SDS). The SDS will provide critical information on handling, storage, and disposal (see Section 13 for disposal considerations).[1]
-
If Unidentified: Treat the substance as hazardous.[2] Assume it possesses multiple hazard characteristics (e.g., toxic, flammable, reactive).
2. Personal Protective Equipment (PPE):
-
Always use appropriate PPE when handling potentially hazardous materials. [3]
-
Minimum PPE:
-
Safety goggles or face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
-
-
Additional PPE: May be required based on the assumed hazards (e.g., respirator for volatile substances).
3. Waste Segregation and Storage:
-
Do not mix unknown chemicals with other waste streams. [4]
-
Segregate chemicals by hazard class (e.g., flammable liquids, organic acids, oxidizers).[5]
-
Store waste in a designated, well-ventilated, and cool area away from heat sources.[3][5]
-
Use secondary containment to prevent spills.[5]
4. Containerization and Labeling:
-
Use appropriate containers: Ensure containers are in good condition, compatible with the chemical, and can be securely sealed.[4][5]
-
Labeling: All containers must be clearly labeled.[1][2] The label should include:
-
The words "Hazardous Waste."
-
The name of the chemical (if known, otherwise "Unknown Chemical Waste").
-
The primary hazard(s) (e.g., "Flammable," "Toxic").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department. They are responsible for the proper collection and disposal of hazardous waste.
-
Provide EH&S with all available information about the waste, including its source, potential hazards, and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal. [7][8]
Quantitative Data on Chemical Waste (General)
While no specific data for "this compound" is available, the following table presents common categories of chemical waste generated in laboratory settings.
| Waste Category | Examples | Primary Hazards | Typical Disposal Method |
| Halogenated Solvents | Dichloromethane, Chloroform | Toxic, Carcinogenic | Incineration or chemical treatment |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Flammable | Fuel blending or incineration |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Corrosive | Neutralization |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Corrosive | Neutralization |
| Heavy Metal Waste | Mercury, Lead, Cadmium compounds | Toxic, Environmental Hazard | Stabilization and landfill |
| Solid Chemical Waste | Contaminated labware, reaction byproducts | Varies by contaminant | Incineration or landfill |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before handling or disposing of any chemical. The responsibility for safe and compliant chemical waste disposal lies with the generator of the waste.[8]
References
- 1. ors.od.nih.gov [ors.od.nih.gov]
- 2. students.umw.edu [students.umw.edu]
- 3. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 4. youtube.com [youtube.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. google.com [google.com]
- 7. donedesk.com [donedesk.com]
- 8. p2infohouse.org [p2infohouse.org]
Personal protective equipment for handling Dcuka
Extensive searches have been conducted to identify a substance referred to as "Dcuka." These searches have not yielded any results for a chemical, biological agent, or any other material with this name in publicly available databases, safety data sheets, or scientific literature.
Possible reasons for this include:
-
Typographical Error: The name "this compound" may be a misspelling of another substance.
-
Proprietary Name: It could be an internal codename or a highly specific proprietary mixture not publicly documented.
-
Fictional Substance: The name may not correspond to a real-world substance.
Recommendations:
To receive the requested safety and handling information, please verify the correct spelling and full name of the substance. If it is a component of a specific product, providing the product name and manufacturer will be essential for locating the relevant safety data.
Once the substance is correctly identified, a comprehensive guide on personal protective equipment, handling protocols, and disposal plans can be developed to ensure the safety of all researchers, scientists, and drug development professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
